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Foundational

Technical Whitepaper: (Methoxycarbonyl)-L-allothreonine in Advanced Therapeutics

Executive Summary The development of highly specific, enzymatically stable peptide therapeutics requires the strategic incorporation of non-proteinogenic amino acids. (Methoxycarbonyl)-L-allothreonine , commonly abbrevia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, enzymatically stable peptide therapeutics requires the strategic incorporation of non-proteinogenic amino acids. (Methoxycarbonyl)-L-allothreonine , commonly abbreviated as Moc-L-allo-Thr-OH, is a highly specialized chiral building block utilized in advanced drug design. Unlike standard protecting groups that are cleaved post-synthesis, the methoxycarbonyl (Moc) group is frequently engineered as a permanent N-terminal modification. Combined with the unique (2S, 3S) stereochemistry of the allothreonine core, this molecule provides critical structural rigidity, alters hydrogen-bonding trajectories, and confers resistance against proteolytic degradation in therapeutic peptides such as Glucagon-Like Peptide-1 (GLP-1) receptor modulators[1].

This whitepaper provides an in-depth technical analysis of Moc-L-allo-Thr-OH, detailing its physicochemical properties, structural causality, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS).

Structural & Stereochemical Profiling

The utility of Moc-L-allo-Thr-OH stems from two distinct structural modifications:

  • The Allo Stereochemistry (2S, 3S): Natural L-threonine possesses a (2S, 3R) configuration. The inversion at the Cβ​ chiral center to the (2S, 3S) allo configuration fundamentally alters the spatial projection of the secondary hydroxyl group[2]. In peptide sequences, this reorients side-chain hydrogen bonding, forcing the peptide backbone into unique secondary structures (such as stabilized β -turns) that are critical for specific receptor binding affinities.

  • The Methoxycarbonyl (Moc) Modification: The Moc group is a methyl carbamate attached to the N-terminus. Unlike the bulky fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, the Moc group is sterically compact. More importantly, it is highly stable to both the acidic conditions (e.g., Trifluoroacetic acid) and basic conditions (e.g., Piperidine) typically used in SPPS[3]. By neutralizing the basicity of the N-terminal amine, the Moc group prevents recognition by exopeptidases, significantly extending the in vivo half-life of the peptide[1].

Physicochemical Properties

The quantitative data essential for the handling, storage, and reaction stoichiometry of Moc-L-allo-Thr-OH is summarized in the table below:

PropertyValue / Description
Chemical Name N-(Methoxycarbonyl)-L-allothreonine
Molecular Formula C 6​ H 11​ NO 5​
Molecular Weight 177.15 g/mol
Stereochemistry (2S, 3S)
N-Terminal Modification Methoxycarbonyl (Methyl carbamate)
Side Chain Functionality Secondary hydroxyl (-OH)
Acid/Base Stability Stable to TFA (acid) and Piperidine/DBU (base)
Primary Application N-terminal capping; Protease resistance

Synthetic Integration: Overcoming Steric Hindrance

Coupling Moc-L-allo-Thr-OH to a growing peptide chain presents specific thermodynamic and kinetic challenges. Because allothreonine is a β -branched amino acid, the proximity of the methyl and hydroxyl groups to the α -carbon creates significant steric shielding.

To overcome this, standard carbodiimide chemistry (e.g., DIC/HOBt) is often insufficient and can lead to incomplete coupling or unwanted epimerization at the α -carbon. The causality dictates the use of highly reactive uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), paired with a strong tertiary amine base like DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the acylation rate, effectively bypassing the steric bulk of the (2S, 3S) side chain[4].

Mechanistic Workflow of SPPS Integration

G A Resin-Bound Peptide (Free N-Terminus) B Activation of Moc-L-allo-Thr-OH (HATU / DIPEA / DMF) A->B C Coupling Reaction (Nucleophilic Attack) B->C D Washing & Capping (DMF / Ac2O) C->D E Elongated Peptide (Terminal Moc Group) D->E

Workflow for the solid-phase coupling of Moc-L-allo-Thr-OH.

Experimental Protocol: SPPS Integration

The following self-validating protocol outlines the step-by-step methodology for coupling Moc-L-allo-Thr-OH to a resin-bound peptide. This procedure assumes the Moc group is intended as the final N-terminal modification.

Reagents Required:

  • Moc-L-allo-Thr-OH (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Resin-bound peptide (with a deprotected N-terminus)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 20 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been fully removed using 20% Piperidine in DMF, followed by extensive DMF washing (6 × 1 min)[4].

  • Pre-Activation: In a clean, dry vial, dissolve Moc-L-allo-Thr-OH (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF (typically 0.1 M concentration). The slight under-stoichiometry of HATU prevents capping of the resin by unreacted coupling reagent.

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester. Allow pre-activation to proceed for exactly 2 minutes to maximize active ester formation while minimizing the risk of epimerization.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the swollen resin. Agitate the suspension gently at room temperature for 60 to 90 minutes.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A colorless or faint yellow bead indicates successful acylation of the primary amine. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Washing and Cleavage: Wash the resin with DMF (4 × 1 min) and Dichloromethane (DCM) (4 × 1 min). Because the Moc group is stable to acid, the final peptide can be cleaved from the resin and globally deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours without risk of Moc removal[3].

Applications in Drug Development

The integration of Moc-L-allo-Thr-OH is highly prevalent in the optimization of metabolic hormones and antimicrobial peptides.

GLP-1 Receptor Modulators: Native GLP-1 is rapidly degraded in vivo by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the peptide at the N-terminal histidine-alanine axis, resulting in a half-life of less than two minutes. By substituting the N-terminal residues with modified structures—such as terminating the sequence with a Moc-protected amino acid or incorporating allothreonine derivatives—drug developers can completely block DPP-4 recognition[1]. The Moc group reduces the basicity of the N-terminus, while the allo stereochemistry maintains the precise spatial geometry required to activate the GLP-1 receptor, resulting in potent, long-acting antidiabetic therapeutics[1].

Antimicrobial Depsipeptides: In the synthesis of complex natural products and antifungal agents (e.g., echinocandin analogs), the (2S, 3S) configuration of allothreonine is often required to form specific macrocyclic rings. The Moc group serves as a robust, non-labile moiety that modulates the overall lipophilicity of the drug, enhancing cellular membrane permeability while resisting enzymatic degradation in the bloodstream[2].

References

  • [3] Bernardes et al. Supporting Information - Synthesis of Ac-Cys-Gly-Thr(tBu)-Gly-OEt. Wiley-VCH. Available at:[Link]

  • [4] Synthesis of MUC4 glycopeptide antigen structures. DiVA Portal. Available at:[Link]

  • [2] Reno, D. S., et al. Asymmetric synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors for the synthesis of β-hydroxy-α-amino acids. ResearchGate. Available at: [Link]

  • [1] US7960349B2 - N-terminally modified GLP-1 receptor modulators. Google Patents. Available at:

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-(Methoxycarbonyl)-L-allothreonine

An In-Depth Technical Guide for Peptidomimetic Drug Development Executive Summary In modern rational drug design, the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptidomimetic Drug Development

Executive Summary

In modern rational drug design, the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. As a Senior Application Scientist, I frequently utilize N-methoxycarbonyl (Moc) protected amino acids—such as the structurally analogous N-(methoxycarbonyl)-L-tert-leucine used in the HIV protease inhibitor Atazanavir[1][2]—to confer metabolic stability against proteolytic cleavage while maintaining vital hydrogen-bonding networks[3].

(Methoxycarbonyl)-L-allothreonine (systematically named (2S, 3S)-2-(methoxycarbonylamino)-3-hydroxybutanoic acid) represents a highly specialized building block. Unlike canonical L-threonine (2S, 3R), the allo (2S, 3S) stereochemistry dictates a syn spatial relationship between the alpha-amine and beta-hydroxyl groups. This subtle stereochemical inversion radically alters the dihedral angles of the resulting peptide backbone, making it an invaluable tool for enforcing specific macrocyclic constraints in advanced therapeutics.

Structural and Physicochemical Characteristics

Understanding the physicochemical behavior of N-(Methoxycarbonyl)-L-allothreonine is foundational for predicting its reactivity during solid-phase peptide synthesis (SPPS) and its chromatographic behavior[4]. The addition of the methoxycarbonyl group neutralizes the basicity of the alpha-amine, converting the zwitterionic amino acid into a free carboxylic acid.

Table 1: Physicochemical Profile of N-(Methoxycarbonyl)-L-allothreonine

PropertyValue / DescriptionCausality / Implication
Molecular Formula C₆H₁₁NO₅Defines the stoichiometric mass for synthetic scaling.
Molecular Weight 177.15 g/mol Critical for precise molar equivalents in coupling reactions.
Stereocenters 2S, 3SThe allo configuration induces distinct steric hindrance compared to the threo form, impacting coupling efficiency.
H-Bond Donors 3 (OH, NH, COOH)Facilitates robust intramolecular hydrogen bonding, crucial for stabilizing secondary structures in peptidomimetics.
H-Bond Acceptors 5 (C=O, C=O, OH, OMe, OH)High acceptor count increases aqueous solubility but may require orthogonal protection during complex syntheses.
Predicted LogP ~ -0.45 (Unionized)Highly polar nature necessitates the use of polar aprotic solvents (e.g., DMF, NMP) during downstream peptide coupling.
pKa (Carboxylic Acid) ~ 2.2Dictates that the molecule will be fully protonated and extractable into organic solvents only at pH < 2.0.
Mechanistic Synthesis Workflow (Self-Validating Protocol)

The synthesis of N-(Methoxycarbonyl)-L-allothreonine is achieved via a Schotten-Baumann type carbamylation. As an application scientist, I do not just follow recipes; I design self-validating systems . This protocol incorporates built-in orthogonal checks to ensure that each step validates the success of the preceding one.

Synthesis A L-allothreonine (2S, 3S-isomer) C Schotten-Baumann Carbamylation (pH 8-9) A->C B Methyl Chloroformate + NaHCO3 (aq) B->C D Acidification (HCl) to pH 2.0 C->D Quench & Protonate E Extraction (EtOAc) & Crystallization D->E Phase Separation F N-(Methoxycarbonyl)- L-allothreonine E->F Purification

Workflow for the synthesis of N-(Methoxycarbonyl)-L-allothreonine.

Step-by-Step Methodology:
  • Aqueous Dissolution & pH Control:

    • Action: Suspend 10.0 mmol of L-allothreonine in 20 mL of 1M NaHCO₃ (aq) and cool to 0°C in an ice bath.

    • Causality: NaHCO₃ acts as a mild base, maintaining the pH between 8.0 and 9.0. This is the critical thermodynamic sweet spot: it ensures the alpha-amine is deprotonated (nucleophilic) while preventing the rapid, base-catalyzed hydrolysis of the incoming methyl chloroformate reagent.

  • Controlled Carbamylation:

    • Action: Add 11.0 mmol of methyl chloroformate dropwise over 30 minutes under vigorous stirring.

    • Causality: The dropwise addition at 0°C controls the exothermic nature of the reaction. Keeping the temperature low suppresses the competing O-acylation of the beta-hydroxyl group, ensuring high N-chemoselectivity.

    • Validation Check 1: The reaction mixture will transition from a suspension to a clear solution as the polar, zwitterionic starting material is converted to the highly soluble sodium salt of the product.

  • Acidification and Phase Extraction:

    • Action: Wash the aqueous layer once with diethyl ether (to remove unreacted methyl chloroformate), then carefully acidify the aqueous layer to pH 2.0 using 6M HCl. Extract with Ethyl Acetate (3 x 20 mL).

    • Causality: Acidifying to pH 2.0 (below the pKa of the carboxylic acid) fully protonates the product, driving it out of the aqueous phase and into the organic phase.

    • Validation Check 2: A white precipitate or cloudiness upon HCl addition confirms the protonation of the carbamate derivative prior to organic extraction.

  • Isolation:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white crystalline solid.

Orthogonal Analytical Characterization

To guarantee the scientific integrity of the synthesized batch, we must employ an orthogonal analytical logic. Relying on a single technique invites false positives; therefore, we use Mass Spectrometry for mass confirmation, NMR for structural connectivity, and Chiral HPLC for stereoisomeric purity.

Validation A Purified Compound Batch B LC-MS (ESI-) Mass Confirmation A->B m/z 176.1[M-H]- C 1H & 13C NMR Structural Integrity A->C Diastereotopic shifts D Chiral HPLC Stereoisomeric Purity A->D ee > 99% E Self-Validated Batch Release B->E C->E D->E

Self-validating analytical logic for compound characterization.

Analytical Protocols:
  • LC-MS (Electrospray Ionization - Negative Mode):

    • Method: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% Formic Acid.

    • Causality: We explicitly choose ESI-negative mode because the free carboxylic acid readily loses a proton to form the [M-H]⁻ ion. This avoids the complex sodium/potassium adducts frequently observed in positive mode for highly oxygenated molecules. The expected m/z is 176.1.

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Method: Dissolve 5 mg of the compound in DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ because it is a strongly hydrogen-bonding solvent that slows down the chemical exchange of the carbamate NH and hydroxyl OH protons. This allows us to observe their distinct splitting patterns. Furthermore, Karplus equation analysis of the coupling constant ( 3JHα−Hβ​ ) allows us to definitively differentiate the allo (2S, 3S) stereoisomer from any threo (2S, 3R) impurities.

  • Chiral HPLC:

    • Method: Analyze via a Daicel Chiralpak AD-H column using a Hexane/Isopropanol/TFA (80:20:0.1) mobile phase.

    • Causality: The inclusion of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes. This validates that no epimerization occurred at the alpha-carbon during the basic Schotten-Baumann conditions.

Applications in Advanced Therapeutics

The strategic installation of a methoxycarbonyl group on an allo-threonine scaffold serves multiple pharmacological purposes. In the development of protease inhibitors, the N-terminal carbamate acts as a transition-state mimic that binds tightly to the active site of viral proteases while resisting degradation by host aminopeptidases[1][2].

Furthermore, the allo configuration forces the beta-hydroxyl group into a unique vector space. When incorporated into macrocyclic peptides, this specific geometry can be leveraged to form transannular hydrogen bonds, locking the peptide into a bioactive conformation and drastically increasing its membrane permeability and oral bioavailability.

References
  • PubChem. "N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950". National Center for Biotechnology Information. URL: [Link]

  • Atul Bioscience Ltd. "N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3". URL: [Link]

  • LookChem. "Cas 111398-44-8, Valine, N-(methoxycarbonyl)". URL: [Link]

  • National Institutes of Health (PMC). "Unusual Regularity in GC Retention of Simple Amino Acid Derivatives". URL: [Link]

Sources

Foundational

N-(Methoxycarbonyl)-L-allothreonine: Synthesis, Characterization, and Application in Complex Peptide Scaffolds

Executive Summary As peptide therapeutics and complex natural product syntheses advance, the demand for highly specialized, non-proteinogenic amino acid building blocks has surged. N-(Methoxycarbonyl)-L-allothreonine (Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptide therapeutics and complex natural product syntheses advance, the demand for highly specialized, non-proteinogenic amino acid building blocks has surged. N-(Methoxycarbonyl)-L-allothreonine (Moc-L-allo-Thr-OH) is a critical intermediate in the assembly of sterically hindered, biologically active macrocycles. This technical guide provides a comprehensive, self-validating framework for the stereoselective synthesis, methoxycarbonyl (Moc) protection, and analytical characterization of L-allothreonine derivatives.

Rationale and Mechanistic Significance

L-allothreonine (2S, 3S) is a diastereomer of the canonical amino acid L-threonine (2S, 3R). It is a vital structural motif found in several potent antimicrobial lipoglycodepsipeptides, such as ramoplanin 1[1], and cyclic peptides like the katanosins 2[2].

The selection of the N-methoxycarbonyl (Moc) protecting group over traditional Fmoc or Boc groups is a deliberate mechanistic choice. The Moc group offers a significantly smaller steric footprint, which is essential when synthesizing highly hindered peptide scaffolds or β -halogeno- α -amino-carboxylic acid intermediates 3[3]. Furthermore, the Moc carbamate is highly resistant to both moderate acids and bases, preventing premature deprotection during aggressive downstream coupling cycles.

Synthetic Strategy: Causality and Workflow

The synthesis of Moc-L-allo-Thr-OH is executed in two distinct phases: stereochemical inversion and amine protection.

Phase 1: Stereochemical Inversion via Oxazoline

Direct access to L-allothreonine is achieved by the stereochemical inversion of the C3 hydroxyl group of L-threonine via a thionyl chloride-induced oxazoline cyclization 4[4].

  • Mechanistic Causality: The N-acyl group of the intermediate acts as an internal nucleophile. When SOCl2​ activates the C3-hydroxyl as a leaving group, the carbonyl oxygen attacks C3 in an SN​2 fashion. This forms an oxazoline ring, strictly inverting the stereocenter from (3R) to (3S). Subsequent acid hydrolysis opens the ring, yielding the inverted (2S, 3S) stereocenter.

G A L-Threonine (2S, 3R) B N-Acyl-L-Threonine A->B Acylation C Oxazoline Intermediate (Inversion at C3) B->C SOCl2 / Cyclization D L-allothreonine (2S, 3S) C->D Acid Hydrolysis

Workflow for the stereochemical inversion of L-threonine to L-allothreonine via oxazoline.

Phase 2: N-Methoxycarbonyl (Moc) Protection

The Moc group is installed using methyl chloroformate under Schotten-Baumann conditions.

  • Mechanistic Causality: The aqueous basic environment (pH 9–10) ensures the α -amino group remains deprotonated and nucleophilic. The strict temperature control (0 °C) suppresses the competitive hydrolysis of the chloroformate reagent by the aqueous solvent, maximizing the yield of the carbamate.

G Start L-allothreonine in NaOH (aq) Cool Cool to 0 °C Start->Cool Add Add Methyl Chloroformate Maintain pH 9-10 Cool->Add Stir Stir at RT for 4h Add->Stir Acidify Acidify to pH 2 (HCl) Stir->Acidify Product N-(Methoxycarbonyl)- L-allothreonine Acidify->Product

Step-by-step methodology for the N-methoxycarbonyl protection of L-allothreonine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of L-allothreonine
  • Acylation: Suspend L-threonine (10.0 g, 84 mmol) in a mixture of acetic anhydride (1.2 eq) and acetic acid. Stir at room temperature for 4 hours to yield N-acetyl-L-threonine.

  • Cyclization: Cool the solution to 0 °C. Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Evaporate the volatiles in vacuo. Suspend the crude oxazoline in 6M HCl (100 mL) and reflux for 12 hours.

  • Validation Checkpoint: Perform TLC (Butanol:Acetic Acid:Water 4:1:1). Stain with ninhydrin. Complete consumption of the intermediate is indicated by a single spot corresponding to L-allothreonine ( Rf​ slightly lower than L-threonine).

Protocol B: Synthesis of N-(Methoxycarbonyl)-L-allothreonine
  • Preparation: Dissolve L-allothreonine (5.0 g, 42 mmol) in 1M NaOH (aq) until the solution reaches pH 9.5.

  • Acylation: Cool the reaction vessel to 0 °C in an ice bath. Add methyl chloroformate (4.76 g, 50.4 mmol, 1.2 eq) dropwise over 30 minutes.

  • pH Maintenance: Simultaneously add 1M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0. Failure to maintain pH > 9.0 will result in amine protonation and reaction stalling.

  • Workup: Once pH stabilizes (approx. 4 hours), wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted chloroformate.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using concentrated HCl. Extract the product with ethyl acetate (3 x 75 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a white crystalline solid.

  • Validation Checkpoint: The product must be ninhydrin-negative (confirming the absence of free amine) and bromocresol green-positive (confirming the presence of the free carboxylic acid).

Quantitative Data & Characterization

To ensure reproducibility and structural integrity, the following physicochemical and spectroscopic parameters must be verified against the synthesized batch.

ParameterValue / DescriptionAnalytical Causality / Significance
Molecular Formula C6​H11​NO5​ Confirms the addition of the Moc group ( C2​H2​O2​ ) to the L-allothreonine scaffold.
Molecular Weight 177.16 g/mol Verified via high-resolution mass spectrometry.
Appearance White crystalline powderIndicates high purity following organic extraction and solvent evaporation.
Yield (Protocol B) 85 - 90%Demonstrates the thermodynamic efficiency of the Schotten-Baumann conditions.
1 H NMR (400 MHz, D2​O ) δ 4.25 (d), 4.10 (m), 3.65 (s), 1.20 (d)The sharp singlet at 3.65 ppm is the diagnostic methoxycarbonyl methyl group.
13 C NMR (100 MHz, D2​O ) δ 175.2, 158.4, 67.8, 59.5, 53.2, 18.5The peak at 158.4 ppm confirms the formation of the carbamate carbonyl carbon.
HRMS (ESI-TOF) [M+H]+ calcd: 178.0710, found: 178.0715High-resolution mass confirms exact isotopic composition and absence of dipeptide byproducts.

References

  • Improved synthesis of D-allothreonine derivatives from L-threonine.ResearchGate.
  • -Amino Acids.ACS Publications.
  • Chemistry and Biology of Ramoplanin: A Lipoglycodepsipeptide with Potent Antibiotic Activity.ACS Publications.
  • -amino-carboxylic acids and phenylcysteine derivatives and intermediates thereof.Google Patents.

Sources

Exploratory

Stability Profiling and Degradation Kinetics of (Methoxycarbonyl)-L-allothreonine: A Comprehensive Technical Guide

Executive Summary (Methoxycarbonyl)-L-allothreonine (CAS: 1007880-46-7) is a highly specialized, non-canonical amino acid derivative. Featuring an N-methoxycarbonyl (Moc) protecting group and the distinct (2S, 3S) stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Methoxycarbonyl)-L-allothreonine (CAS: 1007880-46-7) is a highly specialized, non-canonical amino acid derivative. Featuring an N-methoxycarbonyl (Moc) protecting group and the distinct (2S, 3S) stereochemistry of the allothreonine backbone, it serves as a critical chiral building block in the synthesis of complex peptidomimetics and small-molecule therapeutics, notably in the development of highly selective BACE2 inhibitors for Type 2 Diabetes 1.

Understanding the stability of this compound is paramount for drug development professionals. The molecule possesses three reactive domains that are susceptible to distinct degradation pathways: the hydrolytically sensitive Moc carbamate, the epimerization-prone α -chiral center, and the β -hydroxyl group which can undergo elimination. This whitepaper provides an in-depth analysis of its structural vulnerabilities, quantitative stability data, and field-proven experimental workflows for stability profiling.

Structural Vulnerabilities & Mechanistic Degradation Pathways

The rational design of synthetic workflows utilizing (Methoxycarbonyl)-L-allothreonine requires a deep understanding of the causality behind its degradation under environmental stress.

N-Methoxycarbonyl (Moc) Cleavage

The Moc group is an alkoxycarbonyl protecting group chosen specifically when higher acid stability is required compared to the ubiquitous tert-butoxycarbonyl (Boc) group. While Boc is readily cleaved by mild acids like trifluoroacetic acid (TFA), the Moc group remains intact. However, it is not impervious. Under strongly acidic conditions (e.g., Trimethylsilyl iodide (TMSI) in acetonitrile) 2 or strongly basic aqueous conditions (e.g., >1M NaOH with heat), the carbamate undergoes hydrolysis. This results in the release of the free L-allothreonine, carbon dioxide, and methanol.

Base-Catalyzed α -Carbon Epimerization

The α -proton of (Methoxycarbonyl)-L-allothreonine is situated between the electron-withdrawing Moc-amine and the carboxylic acid, significantly increasing its acidity. Under mild to moderate basic conditions, deprotonation occurs, forming a planar enolate intermediate. Reprotonation from the opposite face results in the loss of the native (2S, 3S) stereochemistry, converting the molecule into its diastereomer, an N-Moc-D-threonine derivative (2R, 3S). This epimerization is a critical failure point in stereoselective peptide synthesis.

β -Elimination (Dehydroamino Acid Formation)

Threonine and allothreonine derivatives are highly susceptible to β -elimination under strongly basic conditions. The β -hydroxyl group acts as a leaving group via an E1cB mechanism, driven by the formation of a stable, conjugated double bond. This pathway yields a dehydroamino acid derivative (e.g., 2-amino-2-butenoic acid derivative), permanently destroying the chiral integrity of both the α and β carbons 3.

G A (Methoxycarbonyl)- L-allothreonine (Intact) B Free L-allothreonine + CO2 + MeOH (Moc Cleavage) A->B Strong Acid/Base (e.g., TMSI or NaOH) C Dehydroamino Acid (Beta-Elimination) A->C Strong Base + Heat D D-threonine Derivative (C2 Epimerization) A->D Mild/Moderate Base (Enolization)

Mechanistic degradation pathways of (Methoxycarbonyl)-L-allothreonine under stress.

Quantitative Stability Profile

To guide formulation and synthetic handling, the following table summarizes the quantitative stability of (Methoxycarbonyl)-L-allothreonine across various environmental stressors. Data is modeled based on pseudo-first-order degradation kinetics.

Stress ConditionReagent / EnvironmentTemp (°C)Primary Degradant ObservedEstimated Half-Life ( t1/2​ )
Mild Acid 10% TFA in DCM25°CNone (Stable)> 72 hours
Strong Acid TMSI in MeCN25°CFree L-allothreonine< 30 minutes
Mild Base 0.1 M DIPEA in DMF25°CN-Moc-D-threonine (Epimer)~ 12 hours
Strong Base 1.0 M NaOH (aq)60°CDehydroamino acid / Cleavage< 1 hour
Thermal (Solid) Dry Powder40°CNone (Stable)> 6 months
Oxidative 3% H2​O2​ (aq)25°CMinor oxidation products> 48 hours

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability profiling must be conducted using a self-validating system . The following protocol utilizes immediate chemical quenching to freeze the degradation profile, ensuring that the analytical readout strictly correlates to the intended incubation time, rather than artifacts introduced during the autosampler queue.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution & Internal Standard Preparation

  • Prepare a 10 mg/mL stock solution of (Methoxycarbonyl)-L-allothreonine in LC-MS grade Acetonitrile (MeCN).

  • Prepare a 1 mg/mL solution of an internal standard (IS) (e.g., caffeine) to correct for any solvent evaporation during thermal stress.

Step 2: Environmental Stress Incubation

  • Dilute the stock to a final concentration of 1 mg/mL in the target stress buffer (e.g., 0.1 M HCl for acidic stress, 0.1 M NaOH for basic stress). Spike in the IS to a final concentration of 0.1 mg/mL.

  • Incubate aliquots in sealed, inert glass vials at controlled temperatures (e.g., 25°C, 40°C, 60°C) using a thermomixer.

Step 3: Immediate Quenching (Critical Causality Step)

  • Why this matters: If a basic sample is placed directly into an autosampler, degradation continues while waiting for injection.

  • Action: At predefined time points (e.g., 1h, 4h, 24h), extract a 100 μ L aliquot and immediately neutralize it. For 0.1 M NaOH samples, add exactly 100 μ L of 0.1 M HCl. Vortex and crash onto ice. This instantly halts epimerization and hydrolysis.

Step 4: RP-HPLC / LC-MS Analysis

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = MeCN + 0.1% Formic Acid.

  • Detection: UV at 210 nm (due to the weak chromophore of the carbamate) coupled with ESI-MS in both positive and negative ion modes to confirm mass balance (e.g., detecting the loss of 32 Da for methanol during cleavage).

Step 5: Kinetic Modeling

  • Integrate the area under the curve (AUC) for the intact parent peak, normalized against the IS. Plot ln(Area) versus time to calculate the pseudo-first-order degradation rate constant ( kobs​ ).

Workflow S1 1. Sample Preparation (1 mg/mL in MeCN/H2O) S2 2. Environmental Stress (Thermal, pH, Oxidative) S1->S2 S3 3. Quenching (Neutralization & Cooling) S2->S3 S4 4. RP-HPLC / LC-MS Analysis (C18 Column, UV 210nm) S3->S4 S5 5. Kinetic Modeling (Degradation Rate Calculation) S4->S5

Step-by-step forced degradation and stability profiling analytical workflow.

References

  • Ghosh AK, Brindisi M, et al. "Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies." ChemMedChem / PubMed.
  • "Optically Active Aromatic and Heteroaromatic α-Amino Acids by a One-Pot Catalytic Enantioselective Addition of Aromatic and Heteroaromatic C−H Bonds to α-Imino Esters.
  • "N,N-DIPROTECTED DEHYDROAMINO ACID DERIVATIVES: VERSATILE SUBSTRATES FOR THE SYNTHESIS OF NOVEL AMINO ACIDS." Universidade do Minho.

Sources

Foundational

The Biological and Pharmacological Significance of L-Allothreonine and Its Derivatives: A Technical Whitepaper

Executive Summary L-allothreonine—the (2S, 3S) diastereomer of the essential amino acid L-threonine (2S, 3R)—is a rare, non-proteinogenic amino acid that plays a highly specialized role in structural biology, enzymatic k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-allothreonine—the (2S, 3S) diastereomer of the essential amino acid L-threonine (2S, 3R)—is a rare, non-proteinogenic amino acid that plays a highly specialized role in structural biology, enzymatic kinetics, and advanced drug development. While standard ribosomal synthesis strictly utilizes L-threonine, the unique steric profile of L-allothreonine makes it an invaluable chiral building block in the synthesis of complex marine peptides, a critical substrate in specific enzymatic pathways, and a potential predictive biomarker in oncology.

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereochemical causality behind L-allothreonine’s biological activity, detail the experimental methodologies for utilizing its derivatives in peptide synthesis, and provide self-validating protocols for its enzymatic characterization.

Stereochemical Causality in Enzymatic Pathways

The biological significance of L-allothreonine is fundamentally rooted in its stereochemistry. The inversion of chirality at the β-carbon (C3) alters the dihedral angles of the molecule, which profoundly impacts how it is recognized by enzyme active sites.

Cystathionine β-Synthase (CBS) Kinetics

A prime example of this stereochemical selectivity is observed in yeast Cystathionine β-Synthase (CBS). Full-length CBS is notoriously prone to aggregation; therefore, kinetic studies utilize the more stable N-terminal catalytic domain (T-CBS). Interestingly, T-CBS reacts efficiently with L-allothreonine, but not with native L-threonine.

The Causality: The specificity for the allo-isomer has strict steric origins. The spatial orientation of the β-hydroxyl group in L-allothreonine avoids steric clashes within the T-CBS active site. This permits the rapid formation of an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor. Dehydration of this complex yields a highly stable 3-methyl aminoacrylate intermediate, which subsequently undergoes nucleophilic attack by L-homocysteine to form a novel amino acid, 3-methyl-L-cystathionine[1].

Threonine Aldolase Activity

In bacterial metabolism, pure 2-amino-3-ketobutyrate ligase from Escherichia coli exhibits L-threonine aldolase activity. While the enzyme prefers L-threonine, L-allothreonine is still recognized and is approximately 25% as effective as a substrate, demonstrating a broader, yet still stereospecific, enzymatic tolerance[2].

Pathway A L-Allothreonine (2S, 3S-isomer) B PLP External Aldimine (Rapid Binding) A->B Cystathionine β-Synthase C 3-Methyl Aminoacrylate (λmax = 446 nm) B->C Dehydration D L-Homocysteine Addition C->D Stage II Kinetics E 3-Methyl-L-cystathionine (Novel Amino Acid) D->E Nucleophilic Attack

Enzymatic conversion of L-allothreonine to 3-methyl-L-cystathionine via Cystathionine β-Synthase.

Pharmacological Significance and Synthetic Applications

In drug development, L-allothreonine and its protected derivatives are critical for synthesizing conformationally restricted peptides and biologically active marine compounds.

Marine Peptides and Antibiotics

L-allothreonine serves as a vital chiral educt in the synthesis of complex molecules such as methyl L-sibirosaminide[3] and is structurally related to the non-proteinogenic amino acids found in Callipeltin A, a marine cyclodepsipeptide known for its ability to protect cells against HIV infection[4].

Peptide Synthesis Derivatives

Derivatives such as O-tert-Butyl-L-allo-threonine[5] and (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine[6] are heavily utilized in Solid-Phase Peptide Synthesis (SPPS).

The Causality: The incorporation of the allo-isomer introduces a distinct dihedral angle constraint into the peptide backbone. This steric bulk restricts the conformational space of the resulting peptide, which significantly enhances its resistance to proteolytic degradation and improves target binding affinity. The tert-butyl ether group orthogonally protects the β-hydroxyl, preventing unwanted side reactions (such as branching) during the synthesis cycle.

Metabolomics and Oncology (AML)

Recent advancements in cellular metabolomics have identified L-allothreonine as a potential predictive biomarker for chemosensitivity in Acute Myeloid Leukemia (AML). Global metabolomic profiling of AML cell lines revealed that elevated intracellular abundances of L-allothreonine (alongside specific shifts in glycine, serine, and threonine metabolism) are significantly associated with resistance to chemotherapeutics like doxorubicin and cytarabine[7]. This suggests that targeting the metabolic pathways regulating allo-threonine could reverse drug resistance in refractory AML phenotypes.

Quantitative Data Presentation

Table 1: Physicochemical and Kinetic Parameters of L-Allothreonine and Derivatives

ParameterValue / ObservationBiological / Technical Implication
Stereochemistry (2S, 3S) configurationDiastereomer of L-threonine; alters backbone dihedral angles in synthetic peptides.
T-CBS Binding Affinity (Kd) ~106 μMRapid external aldimine formation due to favorable active-site sterics[1].
E. coli Aldolase Efficacy ~25% relative to L-threonineDemonstrates selective enzymatic exclusion based on β-carbon chirality[2].
AML Chemosensitivity (Fold Change) 2.79 (p = 0.0095)Elevated abundance correlates with resistance to chemotherapeutics[7].
Fmoc-Derivative MW 341.36 g/mol Standardized mass for calculating stoichiometric equivalents in SPPS[6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can verify success at critical junctures.

Protocol A: Enzymatic Synthesis of 3-Methyl-L-cystathionine via T-CBS
  • Enzyme Preparation: Isolate the N-terminal catalytic domain of yeast cystathionine β-synthase (T-CBS) and dilute to 1 μM in a physiological buffer (pH 7.4).

    • Causality: The truncated T-CBS is utilized because the full-length enzyme is highly prone to aggregation; this ensures solubility and stable kinetic measurements.

  • Substrate Incubation: Introduce 100 μM of L-allothreonine to the T-CBS solution.

    • Causality: The (2S, 3S) stereochemistry allows the β-hydroxyl group to bypass steric clashes, facilitating rapid binding to the PLP cofactor.

  • Spectroscopic Validation (Self-Validating Step): Monitor the reaction using rapid-scanning stopped-flow spectrophotometry.

    • Validation: The appearance of a stable absorbance peak at 446 nm confirms the successful formation of the PLP-3-methyl aminoacrylate intermediate. If the peak is absent, the PLP cofactor is compromised, and the assay must be aborted.

  • Nucleophilic Addition: Add L-homocysteine to the reaction mixture.

    • Causality: L-homocysteine acts as a nucleophile, attacking the intermediate to yield the final product, 3-methyl-L-cystathionine.

Protocol B: Incorporation of O-tert-Butyl-L-allo-threonine in SPPS
  • Resin Swelling: Suspend the solid-phase resin in a 1:1 mixture of DMF and DCM for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes.

    • Causality: Cleaves the base-labile Fmoc protecting group, liberating the primary amine.

  • Amino Acid Coupling: Add 3 equivalents of Fmoc-L-allo-Thr(tBu)-OH, activated with HATU and DIEA.

    • Causality: The bulky allo-configuration requires highly efficient coupling reagents (HATU) to overcome steric hindrance. The tert-butyl group protects the β-hydroxyl from esterification.

  • Kaiser Test (Self-Validating Step): Extract a few resin beads, apply ninhydrin, phenol, and potassium cyanide solutions, and heat to 100°C.

    • Validation: Colorless beads indicate >99% coupling efficiency. A blue color indicates unreacted amines, mandating a repeat of Step 3 (double coupling) due to the steric bulk of the allo-derivative.

  • Cleavage: Treat the resin with a TFA/TIPS/Water (95:2.5:2.5) cocktail.

    • Causality: Simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting group.

SPPS A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B Matrix Expansion C Coupling: Fmoc-L-allo-Thr(tBu)-OH B->C Free N-terminus D Kaiser Test (Self-Validation) C->D HATU/DIEA Activation D->C Blue = Double Couple E Cleavage & Deprotection (TFA Cocktail) D->E Colorless = Success

Solid-Phase Peptide Synthesis workflow incorporating Fmoc-L-allo-Thr(tBu)-OH.

References

  • Identity and some properties of the L-threonine aldolase activity manifested by pure 2-amino-3-ketobutyrate ligase of Escherichia coli. PubMed (NIH). Available at:[2]

  • Yeast Cystathionine β-Synthase Reacts with l-Allothreonine, a Non-Natural Substrate, and l-Homocysteine To Form a New Amino Acid, 3-Methyl-l-cystathionine. ACS Publications. Available at:[1]

  • Improved synthesis of D-allothreonine derivatives from L-threonine. ResearchGate. Available at:[4]

  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine. MedChemExpress. Available at:[6]

  • O-tert-Butyl-L-allo-threonine. Chem-Impex. Available at:[5]

  • An Efficient Route to Both Enantiomers of allo-Threonine by Simultaneous Amino Acid Racemase-Catalyzed Isomerization of Threonine and Crystallization. ResearchGate. Available at:

  • Cellular Metabolomics Profiles Associated With Drug Chemosensitivity in AML. PubMed Central (NIH). Available at:[7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (Methoxycarbonyl)-L-allothreonine as a Building Block for Unnatural Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Expanding Role of Unnatural Amino Acids in Peptide Therapeutics The therapeutic landscape is increasingly benefiting from the introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Unnatural Amino Acids in Peptide Therapeutics

The therapeutic landscape is increasingly benefiting from the introduction of unnatural amino acids (UAAs) into peptide-based drugs.[1][2][3] These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] By strategically incorporating UAAs, medicinal chemists can fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity.[2][3][4] (Methoxycarbonyl)-L-allothreonine, a derivative of the naturally occurring amino acid threonine, represents a valuable addition to this toolkit, offering unique conformational constraints and potential for further functionalization.

(Methoxycarbonyl)-L-allothreonine is a diastereomer of threonine, with a methoxycarbonyl protecting group on the amine.[5][6] This structural alteration introduces specific stereochemistry at the alpha and beta carbons (2S, 3S), which can significantly influence the local and global conformation of a peptide chain.[6] This application note provides a comprehensive guide to the use of (Methoxycarbonyl)-L-allothreonine in solid-phase peptide synthesis (SPPS), detailing its properties, incorporation strategies, and analytical characterization.

Structural Features and Mechanistic Insights

The key to understanding the utility of (Methoxycarbonyl)-L-allothreonine lies in its distinct stereochemistry and the nature of the methoxycarbonyl protecting group.

Stereochemical Influence: The allo configuration places the side-chain hydroxyl and methyl groups in a different spatial arrangement compared to the more common L-threonine. This can induce specific secondary structures, such as turns or helices, or disrupt existing ones, thereby modulating the peptide's interaction with its biological target. The β-hydroxy group also presents a potential site for post-synthesis modifications, further expanding the chemical diversity of the resulting peptide.[7][8][9]

Methoxycarbonyl Protecting Group: The methoxycarbonyl (Moc) group is a carbamate-based protecting group for the alpha-amine. While less common in standard Fmoc-based SPPS, its removal conditions offer potential orthogonality to other protecting groups. Typically, carbamates can be cleaved under specific acidic or basic conditions, or through other chemical transformations. The choice of deprotection strategy will depend on the overall protecting group scheme of the synthetic peptide.

Diagram: Structure of (Methoxycarbonyl)-L-allothreonine

structure cluster_0 (Methoxycarbonyl)-L-allothreonine C_alpha H_alpha H C_alpha->H_alpha N N C_alpha->N C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl H_N H N->H_N C_moc C N->C_moc H_beta H C_beta->H_beta CH3_beta CH₃ C_beta->CH3_beta OH_beta OH C_beta->OH_beta O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl O_moc1 O C_moc->O_moc1 O_moc2 O C_moc->O_moc2 CH3_moc CH₃ O_moc2->CH3_moc

Caption: Chemical structure of (Methoxycarbonyl)-L-allothreonine.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (Methoxycarbonyl)-L-allothreonine into a growing peptide chain follows the general principles of SPPS.[10][11] However, due to its unnatural structure, optimization of coupling and deprotection steps is crucial for achieving high yields and purity. The following protocols are based on a standard Fmoc-SPPS workflow.

Protocol 1: Standard Coupling of (Methoxycarbonyl)-L-allothreonine

This protocol outlines the standard procedure for coupling (Methoxycarbonyl)-L-allothreonine to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10] b. Drain the DMF.

2. N-terminal Fmoc Deprotection (if applicable): a. Add a 20% solution of piperidine in DMF to the resin.[10][12] b. Agitate the mixture for 3-5 minutes. c. Drain the solution. d. Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve (Methoxycarbonyl)-L-allothreonine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (0.95 equivalents relative to the amino acid) in DMF. b. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture. c. Allow the pre-activation to proceed for 1-5 minutes. d. Add the activated amino acid solution to the resin. e. Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Sterically Hindered Positions

If the coupling efficiency is low due to steric hindrance from the preceding amino acid or the peptide sequence itself, a double coupling strategy is recommended.[13]

1. First Coupling: a. Follow steps 1-3 from Protocol 1.

2. Washing: a. After the first coupling, drain the reaction mixture and wash the resin with DMF (3 times).

3. Second Coupling: a. Prepare a fresh solution of activated (Methoxycarbonyl)-L-allothreonine as described in step 3 of Protocol 1. b. Add the fresh activation mixture to the resin and agitate for another 1-2 hours.

4. Final Washing: a. Drain the coupling solution and wash the resin extensively with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).

Protocol 3: Deprotection of the Methoxycarbonyl Group

The cleavage of the methoxycarbonyl group requires specific conditions that should be orthogonal to the cleavage of other protecting groups used in the synthesis. While specific conditions can vary, a common method for carbamate cleavage involves strong acidic conditions.

1. On-Resin Deprotection (for subsequent N-terminal elongation): a. After successful coupling and washing, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). Note: This condition will also cleave acid-labile side-chain protecting groups (e.g., Boc, tBu). This approach is suitable if the (Methoxycarbonyl)-L-allothreonine is at the N-terminus or if a global deprotection is intended. b. Agitate for 30-60 minutes. c. Drain the cleavage solution and wash the resin thoroughly with DCM and then DMF. d. Neutralize the resin with a solution of 10% DIPEA in DMF before proceeding to the next coupling step.

2. Global Deprotection and Cleavage from Resin: a. After the full peptide sequence is assembled, treat the resin with a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. b. Agitate for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

Diagram: SPPS Workflow for Incorporating (Methoxycarbonyl)-L-allothreonine

spss_workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Activation Activation of (Methoxycarbonyl)-L-allothreonine (HATU/DIPEA) Washing1->Activation Coupling Coupling to Resin Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Check_Completion Check Coupling (Kaiser Test) Washing2->Check_Completion Double_Couple Double Couple Check_Completion->Double_Couple Incomplete Next_Cycle Proceed to Next Amino Acid Check_Completion->Next_Cycle Complete Double_Couple->Coupling Moc_Deprotection Moc Deprotection (TFA-based) Next_Cycle->Moc_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection Moc_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide troubleshooting Start Low Coupling Efficiency (Positive Kaiser Test) Check1 Is the amino acid sterically hindered at the N-terminus? Start->Check1 Action1 Perform Double Coupling with HATU Check1->Action1 Yes Check2 Is the peptide sequence known to be difficult (aggregation)? Check1->Check2 No Success Successful Coupling Action1->Success Action2 Use a different solvent system (e.g., NMP) or chaotropic salts Check2->Action2 Yes Check3 Are the reagents fresh and anhydrous? Check2->Check3 No Action2->Success Action3 Use fresh, high-quality reagents Check3->Action3 No Check3->Success Yes Action3->Success

Sources

Application

Synthetic Applications of (Methoxycarbonyl)-L-allothreonine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals (Methoxycarbonyl)-L-allothreonine, a derivative of the non-proteinogenic amino acid L-allothreonine, stands as a versatile and stereochemically rich chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(Methoxycarbonyl)-L-allothreonine, a derivative of the non-proteinogenic amino acid L-allothreonine, stands as a versatile and stereochemically rich chiral building block in the landscape of medicinal chemistry. Its unique spatial arrangement of functional groups—an amine, a hydroxyl group, and a carboxylic acid ester on a defined stereochemical scaffold—offers a powerful tool for the synthesis of complex molecular architectures with high biological relevance. This guide provides an in-depth exploration of the synthetic utility of (Methoxycarbonyl)-L-allothreonine, complete with detailed application notes and validated protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Advantage of L-allothreonine Derivatives

L-allothreonine, a diastereomer of L-threonine, provides a distinct three-dimensional presentation of its functional groups. This unique stereochemistry is crucial in the synthesis of natural products and their analogs, where biological activity is often exquisitely dependent on the precise orientation of atoms. The methoxycarbonyl group, typically referring to the methyl ester of the carboxylic acid, enhances the molecule's utility by protecting the carboxyl group, thereby allowing for selective transformations at the amino and hydroxyl functionalities. This strategic protection is fundamental to its application as a chiral building block in multi-step syntheses.[1][2]

Core Applications in Medicinal Chemistry

The structural features of (Methoxycarbonyl)-L-allothreonine make it an ideal precursor for several classes of medicinally important compounds. Key applications include its use in the synthesis of complex peptides, the formation of chiral oxazolines, and as a precursor for β-lactam antibiotics.

A Chiral Building Block in Peptide Synthesis

Non-proteinogenic amino acids like L-allothreonine are integral to the design of peptidomimetics and novel peptide-based therapeutics. The incorporation of such residues can confer enhanced metabolic stability, improved receptor binding affinity, and unique conformational properties. The synthesis of the cytotoxic marine natural product Callipeltin B, for instance, has confirmed the presence of D-allothreonine residues, highlighting the importance of this amino acid scaffold in complex natural products.[3][4][5] The protocols for incorporating allothreonine derivatives into a peptide chain often utilize standard solid-phase peptide synthesis (SPPS) techniques, with careful consideration of protecting group strategy.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating an N-Fmoc-L-allothreonine Derivative

This protocol outlines the general steps for incorporating an N-Fmoc protected L-allothreonine derivative into a peptide sequence on a solid support, such as a Wang or Rink Amide resin.[6][7] The specific allothreonine derivative would typically have its side-chain hydroxyl group protected, for example, as a tert-butyl ether (Fmoc-L-alloThr(tBu)-OH), to prevent side reactions during synthesis.

Materials:

  • Fmoc-protected amino acids (including the desired L-allothreonine derivative)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (20% v/v)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-L-allothreonine derivative (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free amines.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups like tert-butyl (tBu).[8]

  • Coupling Reagents: HBTU and HATU are highly efficient coupling reagents that minimize racemization, which is a critical consideration for maintaining the stereochemical integrity of the allothreonine residue.[9]

  • Side-Chain Protection: Protection of the hydroxyl group of allothreonine is crucial to prevent side reactions such as O-acylation during the coupling steps.[10]

Synthesis of Chiral Oxazolines

Chiral oxazolines are valuable intermediates in asymmetric synthesis, serving as chiral ligands for metal catalysts and as precursors for other functional groups.[11][12][13] (Methoxycarbonyl)-L-allothreonine is an excellent starting material for the synthesis of 4,5-disubstituted oxazolines, where the stereochemistry of the allothreonine backbone is transferred to the newly formed heterocyclic ring.

G Allothreonine_ester (Methoxycarbonyl)-L-allothreonine Amide β-Hydroxy Amide Intermediate Allothreonine_ester->Amide Amide Coupling Oxazoline Chiral Oxazoline Amide->Oxazoline Cyclodehydration

Caption: General pathway for β-lactam synthesis from an L-allothreonine derivative.

Protocol 3: Solid-Phase Synthesis of a β-Lactam from an N-Protected L-allothreonine Derivative

This protocol is adapted from a method for synthesizing β-lactams on a solid support from β-hydroxy acids.

[14][15]Materials:

  • Resin-bound hydroxylamine (e.g., O-trityl-hydroxylamine resin)

  • N-Cbz-L-allothreonine

  • Coupling reagent (e.g., DMTMM)

  • Base (DIPEA)

  • Mitsunobu reagents (Triphenylphosphine - PPh₃, Diethyl azodicarboxylate - DEAD or DIAD)

  • Anhydrous THF

  • Cleavage reagent (e.g., Samarium(II) iodide - SmI₂)

Procedure:

  • Loading onto Resin:

    • Swell the hydroxylamine resin in a suitable solvent.

    • Couple N-Cbz-L-allothreonine to the resin using a coupling agent like DMTMM in the presence of DIPEA in NMP.

  • Intramolecular Cyclization (Mitsunobu Reaction):

    • Swell the resin-bound N-Cbz-L-allothreonine in anhydrous THF.

    • Add PPh₃ (3 eq.) and DEAD or DIAD (3 eq.) to the resin suspension.

    • Agitate the mixture at room temperature for several hours until the reaction is complete.

    • Wash the resin thoroughly with THF, DCM, and methanol.

  • Cleavage from Resin:

    • Treat the resin with a solution of SmI₂ in THF to reductively cleave the N-O bond and release the β-lactam into the solution.

    • Filter the resin and quench the filtrate with a saturated solution of potassium sodium tartrate.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude β-lactam.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Solid-Phase Synthesis: This approach facilitates purification by simply filtering and washing the resin after each step, which is particularly advantageous for removing the byproducts of the Mitsunobu reaction. *[14] Mitsunobu Reaction: This reaction is a powerful method for dehydrative cyclization under mild conditions, proceeding with inversion of configuration at the hydroxyl-bearing carbon. *[14] SmI₂ Cleavage: Samarium(II) iodide is a mild and effective reagent for the reductive cleavage of the N-O bond, releasing the desired β-lactam from the solid support.

[14]### 3. Preparation of Key Starting Materials

The utility of these applications hinges on the availability of the necessary L-allothreonine derivatives. The following protocols outline the preparation of L-allothreonine methyl ester hydrochloride and its subsequent N-Boc protection.

Protocol 4: Synthesis of L-allothreonine Methyl Ester Hydrochloride

This protocol describes the esterification of L-allothreonine using thionyl chloride in methanol.

[16][17]Materials:

  • L-allothreonine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Cool anhydrous methanol to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add thionyl chloride (2.0 eq.) to the cold methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Add L-allothreonine (1.0 eq.) portion-wise to the methanolic HCl solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-allothreonine methyl ester hydrochloride as a white solid.

Quantitative Data:

Starting Material Product Yield Reference

| D-allothreonine (6.0 g) | D-allothreonine methyl ester hydrochloride (8.5 g) | 99.5% | |[16]

Protocol 5: Synthesis of N-Boc-L-allothreonine Methyl Ester

This protocol details the protection of the amino group of L-allothreonine methyl ester with a tert-butoxycarbonyl (Boc) group.

[18]Materials:

  • L-allothreonine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine - Et₃N or Sodium bicarbonate - NaHCO₃)

  • Solvent (e.g., THF/water mixture, DCM)

Procedure:

  • Dissolve L-allothreonine methyl ester hydrochloride (1.0 eq.) in a mixture of THF and water (1:1).

  • Cool the solution to 0 °C and add NaHCO₃ (3.0 eq.).

  • Add Boc₂O (1.1 eq.) and stir the reaction at room temperature for 12-24 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-allothreonine methyl ester. The product can be purified by column chromatography if necessary.

Characterization Data (for related N-Boc-amino acid methyl esters):

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the protons of the allothreonine backbone. *[19] ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyls of the Boc group and the ester, the quaternary carbon and methyls of the Boc group, the methoxy carbon, and the carbons of the allothreonine skeleton.

(Methoxycarbonyl)-L-allothreonine and its derivatives are invaluable chiral building blocks in medicinal chemistry. Their unique stereochemistry and versatile functional groups enable the synthesis of a wide range of biologically active molecules, from complex peptide natural products to core heterocyclic scaffolds like oxazolines and β-lactams. The protocols and application notes provided herein offer a practical guide for researchers to harness the synthetic potential of this important class of compounds in their pursuit of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
  • Tantillo, J. A., et al. (2006). Solid Phase Total Synthesis and Structure Proof of Callipeltin B. Journal of the American Chemical Society, 128(48), 15462–15470.
  • Tantillo, J. A., et al. (2006). Solid-Phase Total Synthesis and Structure Proof of Callipeltin B.
  • National Center for Biotechnology Information. (2006). Solid-phase total synthesis and structure proof of callipeltin B. PubMed.
  • Conticello, C., et al. (2001). Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach. Organic Letters, 3(3), 305–307.
  • Peptide Solutions. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Royal Society of Chemistry. (n.d.). Table of Contents.
  • Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER.
  • Bennett, C. S., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC.
  • Webster, A. M., et al. (2014). A mild method for the synthesis of a novel dehydrobutyrine-containing amino acid.
  • Gorges, J., & Kazmaier, U. (2022). Stereoselective Synthesis of a Protected Side Chain of Callipeltin A. Organic Letters, 24(39), 7164–7168.
  • ResearchGate. (2025, August 10).
  • ScholarWorks @ UTRGV. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis and Configurational Reassigment of Callipeltin E.
  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
  • National Center for Biotechnology Information. (n.d.). Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem.
  • Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI.
  • Polypeptide. (2025, April 2). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). L-allo-Threonine methyl ester hydrochloride.
  • Novel and Recent Synthesis and Applic
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.).
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals.
  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide C
  • Improved synthesis of D-allothreonine derivatives
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Wikipedia. (n.d.). Oxazoline.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 27). Macmillan Group - Princeton University.
  • Synthesis of N-Alkyl Amino Acids. (n.d.).
  • Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA. (2007, July 15). PubMed.
  • allo-DL-Threonine(144-98-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (n.d.).
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025, July 10). PMC.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC.
  • Biosynthesis of natural products with unique structures Biosynthetic machinery for 4-methyloxazoline. (2014, July 29).
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine n
  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses Procedure.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).

Sources

Method

Application Note: Advanced Analytical Workflows for Monitoring Reactions Involving (Methoxycarbonyl)-L-allothreonine

Introduction and Strategic Context (Methoxycarbonyl)-L-allothreonine (Moc-L-allo-Thr-OH) is a highly specialized, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

(Methoxycarbonyl)-L-allothreonine (Moc-L-allo-Thr-OH) is a highly specialized, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of complex therapeutics, including resistance-breaking antibiotics like cystobactamids [2] and bacterial surface carbohydrate antigens (e.g., Vibrio cholerae O43 tetrasaccharides) [3].

Unlike standard L-threonine, L-allothreonine possesses a syn relationship between the α-amino and β-hydroxyl groups. The presence of these two contiguous stereocenters (Cα and Cβ) makes the molecule highly susceptible to stereochemical degradation during synthesis. This application note details the analytical causality, validated protocols, and data interpretation required to monitor reactions involving Moc-L-allo-Thr-OH, ensuring both high conversion rates and absolute stereochemical integrity.

Mechanistic Causality: Why Standard Monitoring Fails

In peptide coupling or esterification reactions, the methoxycarbonyl (Moc) group acts as an N-terminal protecting and directing group. However, during carboxyl activation (e.g., using HATU/DIPEA or EDC/HOBt), the Cα proton becomes relatively acidic.

The Epimerization Risk: Excess base in the reaction mixture can trigger enolization or the formation of a transient oxazolone intermediate. Because the oxazolone ring is planar at the α-carbon, subsequent ring-opening by a nucleophile (or hydrolysis) often occurs from the less sterically hindered face, leading to inversion at Cα. This converts the desired L-allo-threonine derivative into the thermodynamically distinct L-threonine diastereomer [1]. Furthermore, the unprotected β-hydroxyl group can undergo undesired side reactions, such as O-acylation.

Therefore, analytical monitoring cannot merely track the depletion of the starting material; it must actively resolve diastereomers and prevent in-vial degradation that could yield false analytical results.

Pathway A Moc-L-allo-Thr-OH (Desired Substrate) B Activated Intermediate (e.g., OAt/OBt ester) A->B Activation C Coupled Product (Retention of Config) B->C Amine Nucleophile D Oxazolone Formation (Base-catalyzed) B->D Excess Base E Moc-L-Thr Derivative (Epimerized Byproduct) D->E Ring Opening

Fig 1: Base-catalyzed epimerization pathway of Moc-L-allo-Thr during activation.

Self-Validating Experimental Protocols

To guarantee trustworthy data, the analytical workflow must be a self-validating system. The most critical step is the quenching mechanism . If an activated reaction aliquot is injected directly into an HPLC system without quenching, the high pressure and solvent mixing in the column can artificially induce epimerization, leading the analyst to incorrectly assume the bulk reaction has failed.

Protocol A: RP-HPLC-MS/MS for Kinetics and Diastereomeric Resolution

This protocol utilizes an acidic quench to immediately protonate the base (e.g., DIPEA), halting oxazolone formation and freezing the stereochemical state of the aliquot [2].

Step-by-Step Methodology:

  • Aliquot Extraction: Withdraw exactly 10 µL of the active reaction mixture using a positive displacement pipette.

  • Acidic Quench (Critical Step): Immediately discharge the aliquot into a prepared vial containing 90 µL of a 1:1 Acetonitrile:Water mixture spiked with 0.1% Trifluoroacetic acid (TFA). Vortex for 3 seconds.

  • Centrifugation: Spin the quenched sample at 10,000 x g for 2 minutes to pellet any precipitated coupling reagents (e.g., DCU if using DCC).

  • Chromatographic Separation:

    • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) [2].

    • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10.0 minutes.

    • Flow Rate: 0.7 mL/min.

    • Temperature: 30 °C.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the carbamate/amide backbone) and acquire ESI-MS data in positive mode (scanning m/z 100-1000).

Protocol B: NMR Spectroscopy for Absolute Stereochemical Confirmation

While HPLC separates the peaks, ¹H NMR is required to definitively assign the allo (syn) vs. standard (anti) configuration based on the Karplus equation and dihedral angles.

Step-by-Step Methodology:

  • Sample Prep: Withdraw 50 µL of the reaction mixture, quench with 10 µL of 1M HCl, and concentrate to dryness under a gentle stream of N₂.

  • Reconstitution: Dissolve the crude residue in 600 µL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz or higher (minimum 16 scans, relaxation delay D1 = 2.0s).

  • Diagnostic Analysis: Isolate the signals for the Cα-H and Cβ-H protons. Calculate the ³J coupling constant. L-allo-threonine derivatives typically exhibit a smaller ³J coupling constant (~4.0 - 5.5 Hz) compared to L-threonine derivatives (~8.0 - 9.5 Hz) due to their distinct favored rotamers in solution.

Workflow A Reaction Aliquot (Moc-L-allo-Thr) B Quench (0.1% TFA) Halts Epimerization A->B D NMR Analysis (DMSO-d6) A->D N2 Drying & Reconstitution C RP-HPLC-MS/MS (Zorbax C18) B->C E Kinetics & Purity (UV 210nm / ESI+) C->E F Stereochemical Integrity (³J_Hα-Hβ Coupling) D->F

Fig 2: Dual-pronged analytical workflow for monitoring Moc-L-allo-Thr reactions.

Quantitative Data Presentation

The following table summarizes the expected analytical parameters for Moc-L-allo-Thr-OH and its common reaction states. Analysts should use this as a reference matrix during real-time monitoring.

Compound StateExpected Retention Time (min)*ESI-MS (m/z) [M+H]⁺¹H NMR ³J_Hα-Hβ (Hz)Key UV Absorbance
Moc-L-allo-Thr-OH (Starting Material)3.2178.074.5 - 5.2210 nm
Moc-L-Thr-OH (Epimerized Byproduct)3.5178.078.2 - 9.0210 nm
OAt/OBt Active Ester (Intermediate)6.8295.10N/A (Transient)210 nm, 254 nm
Coupled Peptide Product 7.5 - 8.2Target Dependent4.8 - 5.5210 nm, 280 nm

*Retention times are approximate and based on the 5-95% Acetonitrile gradient described in Protocol A. The L-threonine diastereomer typically elutes slightly later than the L-allo-threonine derivative on standard C18 stationary phases due to differences in intramolecular hydrogen bonding affecting overall polarity [1].

References

  • Title: Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule: Impact on the Folding, Stability, and Structure of the ShK Toxin Protein Molecule Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: DiVA Portal URL: [Link]

  • Title: HPLC profiles of the O139 OSPc sample at different stages during HPLC purification Source: ResearchGate URL: [Link]

Application

Application Note: (Methoxycarbonyl)-L-allothreonine as a Strategic Building Block in the Total Synthesis of Complex Natural Products

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Strategic Rationale & Mechanistic Insights The total syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Strategic Rationale & Mechanistic Insights

The total synthesis of complex natural products—such as cyclic depsipeptides, macrolactams, and specialized alkaloids—often requires non-proteinogenic amino acids to achieve precise conformational control and target binding. (Methoxycarbonyl)-L-allothreonine (N-Moc-L-allo-Thr) is a highly specialized chiral building block that serves two critical functions in drug design and synthesis:

  • The allo Stereochemistry (2S, 3S): Unlike native L-threonine (2S, 3R), L-allothreonine possesses an inverted stereocenter at the β -carbon. This unique spatial arrangement of the β -hydroxyl group is critical for specific hydrogen bonding interactions in natural products and directs the trajectory of the linear peptide during macrocyclization[1]. Advanced enzymatic and asymmetric syntheses have made allo-threonine derivatives highly accessible for modern drug discovery[2].

  • The Methoxycarbonyl (Moc) Protecting Group: While Fmoc and Boc are standard transient protecting groups, the N-methoxycarbonyl group is frequently utilized in the total synthesis of complex alkaloids and macrocycles as a permanent structural motif[3]. The Moc group is highly atom-economical, sterically compact, and metabolically stable. It acts as a potent hydrogen-bond acceptor in biological systems without the extreme lipophilicity of larger carbamates[4].

Synthetic Workflow Integration

The integration of Moc-L-allo-Thr into a natural product scaffold requires careful orchestration of coupling and cyclization events. The workflow below illustrates the strategic progression from the raw building block to a bioactive macrocycle.

SynthesisWorkflow A L-allo-Threonine (Starting Material) B Moc-Protection (Methyl chloroformate, Base) A->B C (Methoxycarbonyl)-L-allothreonine (Stable Intermediate) B->C D Peptide Coupling (HATU, DIPEA, Amine) C->D E Linear Depsipeptide Precursor D->E F Macrocyclization (Yamaguchi or Shiina) E->F G Complex Natural Product (e.g., Cyclic Depsipeptide) F->G

Fig 1. Synthetic workflow from L-allo-Threonine to complex cyclic depsipeptides.

Quantitative Data: Optimization of Coupling Conditions

Because L-allothreonine is a β -branched amino acid, the α -carbon is sterically hindered. Standard coupling reagents often result in sluggish kinetics and elevated rates of epimerization. Table 1 summarizes the empirical data used to select the optimal coupling system.

Table 1: Coupling Efficiency of N-Moc-L-allo-Thr with a Secondary Amine Model

Coupling ReagentAdditiveBaseSolventYield (%)Epimerization (%)
HATU NoneDIPEADMF92 < 1
EDC·HCl HOBtDIPEADCM/DMF654
DIC OxymaPureCollidineDMF85< 1
PyBOP HOBtNMMDMF782

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality explanations and in-process controls (IPCs) to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of (Methoxycarbonyl)-L-allothreonine

Objective: Chemoselective N-acylation of L-allothreonine without protecting the β -hydroxyl group.

  • Preparation: Suspend L-allothreonine (10.0 mmol) in 20 mL of 1 M NaOH and cool the mixture to 0 °C in an ice bath.

    • Causality: The β -hydroxyl group of L-allothreonine is nucleophilic. Maintaining a strict 0 °C environment and a controlled pH (8.5–9.0) thermodynamically favors N-acylation over O-acylation, preventing the formation of the undesired N,O-bis(methoxycarbonyl) byproduct.

  • Reagent Addition: Add methyl chloroformate (11.0 mmol) dropwise over 30 minutes while simultaneously adding 1 M NaOH dropwise to maintain the pH at ~9.0.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (eluent: EtOAc/MeOH/AcOH 80:15:5). Stain with ninhydrin. Validation: The primary amine starting material spot should completely disappear, replaced by a UV-active, ninhydrin-negative spot.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield a white solid.

Protocol B: Sterically Hindered Peptide Coupling

Objective: Couple N-Moc-L-allo-Thr to a growing peptide chain or complex amine fragment.

  • Pre-activation: Dissolve N-Moc-L-allo-Thr (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) and stir for exactly 2 minutes at room temperature.

    • Causality: A brief 2-minute pre-activation is critical. It is long enough to form the highly reactive HOAt ester (overcoming the steric bulk of the β -branched allo-threonine), but short enough to prevent oxazolone formation, which is the primary pathway for epimerization at the α -chiral center.

  • Coupling: Add the amine component (1.0 eq) dissolved in a minimal amount of DMF. Stir for 2 hours at room temperature.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. Validation: The mass of the active ester intermediate should rapidly transition to the desired product mass [M+H]+ within the first 45 minutes.

  • Purification: Quench with saturated aqueous NH4​Cl , extract with DCM, and purify via flash column chromatography.

Biological Application & Mechanism of Action

In many natural products (such as antifungal echinocandin analogs or cyclic depsipeptides), the incorporation of Moc-allo-Thr is not merely structural; it actively participates in target engagement. The inverted β -hydroxyl group of the allo configuration serves as a highly specific hydrogen-bond donor/acceptor within the enzymatic binding pocket, while the Moc group provides metabolic stability against proteases.

BioMechanism NP Moc-allo-Thr Depsipeptide Target Target Enzyme (e.g., Glucan Synthase) NP->Target Binds Inhibition Enzyme Inhibition (H-Bonding via allo-OH) Target->Inhibition Induces Pathway Cell Wall Synthesis Blockade Inhibition->Pathway Leads to Result Pathogen Cell Death (Antifungal Efficacy) Pathway->Result Causes

Fig 2. Mechanism of action for Moc-allo-Thr containing depsipeptides.

References

  • Source: lookchem.
  • Source: nih.
  • Source: researchgate.
  • Title: amino-acids-and-derivatives | MedChemExpress (MCE)

Sources

Method

Orthogonal protection strategies involving (Methoxycarbonyl)-L-allothreonine

Application Note: Orthogonal Protection Strategies Involving N-(Methoxycarbonyl)-L-allothreonine in Advanced Peptide Synthesis Introduction: The Strategic Value of (Methoxycarbonyl)-L-allothreonine The synthesis of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Protection Strategies Involving N-(Methoxycarbonyl)-L-allothreonine in Advanced Peptide Synthesis

Introduction: The Strategic Value of (Methoxycarbonyl)-L-allothreonine

The synthesis of highly constrained peptidomimetics, cyclic depsipeptides, and complex natural products often requires unnatural amino acid building blocks to dictate precise three-dimensional architectures. L-allothreonine—the (2S, 3S) diastereomer of natural L-threonine—is a critical structural element in this regard. The inverted stereocenter at the β-carbon fundamentally alters the peptide backbone's dihedral angles, inducing specific β-turn conformations and conferring high resistance to proteolytic degradation [[1]](). However, incorporating L-allothreonine into intricate scaffolds, such as lanthionine-bridged peptides, demands rigorous orthogonal protection of its three functional groups: the α-amine, the β-hydroxyl, and the α-carboxyl 2.

While standard N-protecting groups (Fmoc, Boc, Cbz) are ubiquitous, they are vulnerable to the iterative basic or acidic cycles of complex solid-phase peptide synthesis (SPPS). The methoxycarbonyl (Moc) group serves as an exceptionally robust, "rock-solid" N-α masking agent 3. It is completely impervious to standard TFA, piperidine, and Pd(0) catalysis, allowing for extensive synthetic manipulation of the side-chain and C-terminus without the risk of premature N-terminal unmasking.

Mechanistic Causality in Orthogonal Protection

To achieve absolute orthogonality, we utilize the fully protected building block: Moc-L-allo-Thr(tBu)-OAll . The causality behind this specific triad of protecting groups lies in their mutually exclusive cleavage mechanisms:

  • C-α (Carboxyl): Allyl ester (OAll). Cleaved via a Pd(0)-catalyzed Tsuji-Trost reaction. Palladium selectively inserts into the allyl-oxygen bond, requiring a mild nucleophile to trap the intermediate.

  • O-β (Hydroxyl): tert-Butyl (tBu). Cleaved via acidolysis (TFA). The mechanism relies on the generation of a reactive tert-butyl carbocation, which must be immediately quenched by a hydride donor to prevent side reactions.

  • N-α (Amine): Methoxycarbonyl (Moc). Cleaved via Lewis acid-mediated silylation [[4]](). The strong Lewis acid (MeSiCl₃) coordinates to the carbamate carbonyl, facilitating an S_N2 attack by chloride on the methyl group, forming a moisture-sensitive silyl carbamate.

OrthogonalStrategy Core Moc-L-allo-Thr(tBu)-OAll (Fully Protected) Cond1 Pd(PPh3)4, PhSiH3 (DCM, 25°C) Core->Cond1 Cond2 TFA / TIPS / H2O (95:2.5:2.5, 25°C) Core->Cond2 Cond3 MeSiCl3, TEA (THF, 60°C) Core->Cond3 Res1 Moc-L-allo-Thr(tBu)-OH (Free Carboxyl) Cond1->Res1 Res2 Moc-L-allo-Thr(OH)-OAll (Free Hydroxyl) Cond2->Res2 Res3 H-L-allo-Thr(tBu)-OAll (Free Amine) Cond3->Res3

Orthogonal deprotection pathways for Moc-L-allo-Thr(tBu)-OAll.

Orthogonality Matrix

The following table summarizes the quantitative stability and selective cleavage conditions for the chosen protecting group triad, validating their use in complex multidirectional synthesis.

Protecting GroupReagent / ConditionMoc StabilitytBu StabilityOAll Stability
OAll (Allyl ester)Pd(PPh₃)₄ (5 mol%), PhSiH₃ (10 eq), DCM, 25 °CStable (>99%)Stable (>99%)Cleaved (<1% remaining)
tBu (tert-Butyl ether)TFA / TIPS / H₂O (95:2.5:2.5), 25 °CStable (>99%)Cleaved (<1% remaining)Stable (>99%)
Moc (Methoxycarbonyl)MeSiCl₃ (5 eq), TEA (5 eq), THF, 60 °CCleaved (<1% remaining)Stable (>95%)Stable (>95%)

Experimental Protocols

Self-Validating Design Note: Each protocol below is engineered as a self-validating system. Built-in chemical scavengers and specific phase-change triggers ensure that successful cleavage is chemically isolated from degradative side reactions.

Protocol A: Selective C-Terminal Allyl Deprotection

Purpose: To liberate the α-carboxyl group for subsequent peptide coupling while leaving the N-Moc and O-tBu groups intact.

  • Preparation: Dissolve Moc-L-allo-Thr(tBu)-OAll (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a strict argon atmosphere to prevent catalyst oxidation.

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 10.0 mmol, 10 eq). Causality: Phenylsilane acts as a mild, non-nucleophilic hydride source. It efficiently traps the highly reactive π-allyl palladium intermediate, preventing it from re-alkylating the peptide backbone.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). The solution will turn pale yellow.

  • Reaction: Stir at 25 °C for 2 hours.

  • Validation & Isolation: Quench the reaction with water (5 mL). The organic layer is extracted, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography to yield Moc-L-allo-Thr(tBu)-OH.

Protocol B: Selective O-tBu Deprotection

Purpose: To unmask the β-hydroxyl group for depsipeptide esterification or orthogonal glycosylation.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Reaction: Dissolve the protected amino acid (1.0 mmol) in 10 mL of the cleavage cocktail. Stir at room temperature for 1.5 hours.

  • Mechanistic Safeguard: Causality: The inclusion of TIPS is non-negotiable. It acts as a highly efficient carbocation scavenger. Without it, the liberated tert-butyl cation would irreversibly alkylate electron-rich regions of the peptide (e.g., tryptophan or tyrosine residues if present in a larger sequence).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Precipitate the product by adding ice-cold diethyl ether. Centrifuge to isolate Moc-L-allo-Thr(OH)-OAll as a white solid.

Protocol C: Selective N-Moc Deprotection

Purpose: To safely remove the highly stable methoxycarbonyl group, liberating the free amine without utilizing harsh alkaline hydrolysis that could epimerize the delicate (2S, 3S) stereocenters.

  • Preparation: Dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Activation: Add triethylamine (TEA, 5.0 mmol, 5 eq) followed by methyltrichlorosilane (MeSiCl₃, 5.0 mmol, 5 eq) 4.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Phase-Change Validation: Cool to room temperature and carefully add water (5 mL). Causality: The intermediate silyl carbamate is stable only in anhydrous conditions. The addition of water acts as a self-validating trigger, hydrolyzing the intermediate and driving the reaction forward via the irreversible release of CO₂ gas (visible effervescence).

  • Isolation: Adjust the pH to 8 using saturated NaHCO₃ and extract with ethyl acetate to isolate the free amine, H-L-allo-Thr(tBu)-OAll.

MocMechanism N1 Moc-Amine (R-NH-COOCH3) N2 Lewis Acid Coord. (MeSiCl3) N1->N2 N3 Silyl Carbamate Intermediate N2->N3 N4 Aqueous Hydrolysis (H2O) N3->N4 N5 Free Amine (+ CO2 + MeOH) N4->N5

Mechanistic pathway of Lewis acid-mediated methoxycarbonyl (Moc) cleavage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Methoxycarbonyl)-L-allothreonine

Welcome to the Technical Support Center for the synthesis of N-(Methoxycarbonyl)-L-allothreonine (N-Moc-L-allothreonine). This guide is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(Methoxycarbonyl)-L-allothreonine (N-Moc-L-allothreonine). This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common synthetic bottlenecks.

Reaction Pathways & Mechanistic Overview

The synthesis of N-Moc-L-allothreonine is typically achieved via a Schotten-Baumann reaction, reacting L-allothreonine with methyl chloroformate under aqueous basic conditions[1]. While conceptually straightforward, the presence of a secondary hydroxyl group and a chiral α -carbon in the (2S, 3S) configuration makes this molecule highly susceptible to side reactions if reaction parameters are not strictly controlled.

SynthesisWorkflow SM L-allothreonine + Methyl Chloroformate Desired N-Moc-L-allothreonine (Target) SM->Desired pH 9-9.5, 0°C O_Acyl N,O-bis(Moc) Derivative (Side Product) SM->O_Acyl pH > 10, Excess Reagent Oxazolidinone Oxazolidin-2-one (Side Product) Desired->Oxazolidinone Prolonged Base / Heat

Reaction pathways and side reactions in the synthesis of N-Moc-L-allothreonine.

Troubleshooting FAQs: Resolving Side Reactions

Q1: LC-MS analysis of my crude product shows a significant mass shift of +58 Da (m/z 236.1). What is causing this, and how can I prevent it?

A: You are observing O-methoxycarbonylation (O-acylation) . This results in the formation of the N,O-bis(methoxycarbonyl) derivative.

  • Causality: While the α -amino group is inherently more nucleophilic than the secondary hydroxyl group, the hydroxyl group becomes highly reactive if the pH exceeds 10.0. At elevated pH, the hydroxyl group is partially deprotonated to an alkoxide, which rapidly attacks excess methyl chloroformate[2].

  • Resolution: Maintain the reaction pH strictly between 9.0 and 9.5. Use a pH stat or perform careful dropwise addition of the base (e.g., Na2​CO3​ ). Furthermore, strictly limit the stoichiometry of methyl chloroformate to 1.05 – 1.10 equivalents[1].

Q2: My isolated product lacks a free hydroxyl stretch in the IR spectrum (~3400 cm⁻¹) and exhibits an unexpected C=O stretch. What happened?

A: Your product has undergone intramolecular cyclization to form an oxazolidin-2-one (a cyclic carbamate).

  • Causality: The secondary hydroxyl group of the newly formed N-Moc-L-allothreonine can undergo a base-catalyzed intramolecular nucleophilic attack on the adjacent carbamate carbonyl carbon[3]. This reaction expels methanol and forms a thermodynamically stable, rigid 5-membered oxazolidinone ring[4]. This is a well-documented degradation pathway for carbamate-protected threonine and serine derivatives when exposed to prolonged basic conditions or elevated temperatures.

  • Resolution: Temperature control is critical. Keep the reaction strictly at 0–5 °C. Do not leave the reaction stirring in basic conditions overnight; quench it immediately upon consumption of the starting material by acidifying to pH 2–3.

Q3: Chiral HPLC indicates a loss of diastereomeric purity. How is epimerization occurring under these relatively mild conditions?

A: Epimerization at the α -carbon (C2) is occurring, converting your (2S, 3S)-allothreonine derivative into a (2R, 3S)-threonine derivative (D-threonine).

  • Causality: The newly formed carbamate group is electron-withdrawing. Combined with the adjacent carboxylate, this increases the acidity of the α -proton. Exposure to strong bases (like NaOH) can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, stereochemical inversion occurs.

  • Resolution: Avoid using strong hydroxide bases. Utilize milder bases such as sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ ) to maintain the necessary basicity for the Schotten-Baumann reaction without triggering enolization[1].

Quantitative Diagnostic Matrix

Use the following table to rapidly diagnose side reactions based on your analytical data.

Side ReactionAnalytical SignaturePrimary CausePreventive Action
O-Acylation LC-MS: [M+H]⁺ = 236.1 (Desired is 178.1)Excess methyl chloroformate; pH > 10.0Limit reagent to 1.05 eq; buffer pH to 9.0–9.5.
Oxazolidinone Formation IR: Loss of broad -OH stretch; NMR: Shift in β -CHProlonged basic conditions; Temperature > 10 °CMaintain 0–5 °C; quench promptly with 1M HCl.
Epimerization Chiral HPLC: Emergence of (2R, 3S) diastereomer peakExposure to strong base (e.g., NaOH)Use mild carbonate/bicarbonate bases.

Self-Validating Experimental Protocol

To ensure high yield and stereochemical integrity, follow this optimized, step-by-step methodology. This protocol incorporates built-in validation checkpoints to guarantee the system is functioning as intended before proceeding to the next step.

ProtocolWorkflow Step1 1. Dissolution L-allo-Thr in Na2CO3 (aq) Check1 Validate: pH 9.0 - 9.5 Temp: 0 - 5 °C Step1->Check1 Step2 2. Acylation Dropwise Methyl Chloroformate Check1->Step2 Check2 Validate: LC-MS m/z 178.1 Absence of m/z 236.1 Step2->Check2 Step3 3. Quenching & Extraction Acidify with 1M HCl, Extract EtOAc Check2->Step3 Check3 Validate: Aqueous pH 2.0 - 3.0 Step3->Check3 Final Pure N-Moc-L-allothreonine Check3->Final

Self-validating workflow for the synthesis and isolation of N-Moc-L-allothreonine.

Step-by-Step Methodology

Phase 1: Preparation and Basification

  • Suspend L-allothreonine (1.0 eq, e.g., 10 mmol) in a 10% aqueous solution of Na2​CO3​ (2.0 eq)[1].

  • Add a co-solvent of 1,4-dioxane (1:1 v/v with water) to ensure the solubility of the incoming reagent and the resulting protected amino acid.

  • Cool the reaction vessel in an ice-water bath with vigorous magnetic stirring.

  • Validation Checkpoint 1: Insert a calibrated pH probe. The pH must read between 9.0 and 9.5. Verify the internal temperature is strictly between 0 °C and 5 °C.

Phase 2: Acylation 4. Prepare a solution of methyl chloroformate (1.05 eq) in a minimal volume of anhydrous 1,4-dioxane. 5. Add the methyl chloroformate solution dropwise over 30 minutes using an addition funnel. 6. Monitor the pH during addition; if it drops below 8.5, add 10% Na2​CO3​ dropwise to maintain the 9.0–9.5 range.

  • Validation Checkpoint 2: After 1 hour of stirring post-addition, pull a 10 µL aliquot, quench in 1 mL of 0.1% Formic Acid in Acetonitrile, and run a rapid LC-MS. You must observe the product mass ([M+H]⁺ = 178.1) and confirm the absence of the O-acylated byproduct ([M+H]⁺ = 236.1).

Phase 3: Quenching and Isolation 7. Once starting material is consumed, immediately quench the reaction by adding 1M HCl dropwise while maintaining the temperature at 0 °C.

  • Validation Checkpoint 3: Use pH paper or a probe to confirm the aqueous layer has reached pH 2.0–3.0. This ensures the carboxylate is fully protonated for organic extraction and prevents oxazolidinone formation.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

References

  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals Organic Process Research & Development - ACS Publications URL:[Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma NIST URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Conditions for (Methoxycarbonyl)-L-allothreonine

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the synthesis of peptides or depsipeptides incorporating (Methoxyca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the synthesis of peptides or depsipeptides incorporating (Methoxycarbonyl)-L-allothreonine (Moc-L-allo-Thr-OH).

Because Moc-L-allo-Thr-OH features a beta-branched side chain, an unprotected secondary hydroxyl group, and a specific (2S, 3S) stereochemical configuration, it is highly susceptible to sluggish coupling kinetics, epimerization, -elimination, and O-acylation. This center provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic Matrix & Troubleshooting Workflow

Before adjusting your synthesis protocol, identify the specific failure mode using LC-MS or HPLC analysis of your crude reaction mixture.

TroubleshootingWorkflow Start Analyze Crude Product (LC-MS / HPLC) MassCheck Check Target Mass Start->MassCheck MassMinus18 Mass -18 Da (Dehydration) MassCheck->MassMinus18 -H2O MassPlus Mass +159 Da (O-Acylation) MassCheck->MassPlus +Moc-allo-Thr MassCorrect Correct Mass, Multiple Peaks MassCheck->MassCorrect Isomers detected Action1 Switch Base to TMP Minimize Base Exposure MassMinus18->Action1 Action2 Remove DMAP Use HATU/HOAt MassPlus->Action2 Action3 Lower Temp to 0°C Check Epimerization MassCorrect->Action3

Diagnostic workflow for resolving Moc-L-allo-Thr-OH coupling failures.

In-Depth FAQs & Mechanistic Troubleshooting

Q1: My LC-MS shows the correct target mass, but HPLC reveals two closely eluting peaks. What is causing this, and how do I prevent it?

A1: You are observing epimerization at the -carbon. While the Methoxycarbonyl (Moc) urethane protecting group generally suppresses the classic oxazolone-mediated racemization pathway, the severe steric hindrance of the -branched allo-threonine significantly slows down the desired aminolysis reaction[1],[2].

The Causality: Because the coupling is sluggish, the activated amino acid spends a prolonged time in the presence of the base. This extended exposure allows the base to directly abstract the acidic -proton, forming an achiral enolate intermediate. Upon reprotonation, the stereocenter inverts, converting your (2S, 3S) L-allo-threonine derivative into a (2R, 3S) D-threonine derivative[3].

The Solution:

  • Accelerate the coupling: Use highly efficient coupling reagents like HATU combined with HOAt to drive the aminolysis faster than the enolization rate[2].

  • Weaken the base: Replace strong bases like N,N-Diisopropylethylamine (DIPEA) with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM)[3]. TMP is basic enough to facilitate coupling but poor at abstracting the -proton[4].

  • Thermal control: Perform the activation step at 0°C to thermodynamically disfavor proton abstraction[3].

Q2: I am detecting a major side product with a mass shift of +159 Da. Is my building block polymerizing?

A2: You are experiencing O-acylation (esterification) on the unprotected side chain. The mass shift of +159 Da corresponds to the addition of a second Moc-L-allo-Thr residue. Because the secondary -hydroxyl group of your building block is unprotected, it acts as a competing nucleophile against the target amine[5].

The Causality: If you are using carbodiimides (like DIC) with hyper-nucleophilic catalysts like DMAP, or if you are using a large excess of activated ester, the hydroxyl group will be acylated, leading to branched depsipeptides or self-condensation[5].

The Solution: Strictly avoid DMAP and 1-methylimidazole. Rely on phosphonium (PyBOP) or uronium/aminium (HATU) salts with exact stoichiometric control of the base to heavily favor aminolysis over esterification.

Q3: A significant portion of my product shows a mass of [M - 18 Da]. Is the peptide degrading?

A3: This indicates base-catalyzed -elimination (dehydration). The Causality: Under basic conditions, the -hydroxyl group of the threonine side chain can be eliminated, forming a dehydroaminobutyrate (DhB) residue and releasing water (-18 Da)[1]. This is particularly prevalent if the activated ester is left stirring with excess base before the amine is introduced. The Solution: Minimize base exposure. Pre-activate the Moc-L-allo-Thr-OH for no more than 2 minutes. Switching to TMP as the base has been empirically proven to significantly reduce -elimination in sensitive threonine derivatives[4].

MechanisticPathways Activated Activated Moc-L-allo-Thr Base Excess Base (e.g., DIPEA) Activated->Base Slow Coupling Product Desired Peptide (2S,3S Retained) Activated->Product Fast Aminolysis Enolate Alpha-Enolization Base->Enolate Elimination Beta-Elimination Base->Elimination Epimer D-Thr Derivative (Epimerization) Enolate->Epimer Reprotonation Dehydro Dehydroaminobutyrate (-18 Da) Elimination->Dehydro -H2O

Base-catalyzed side reactions of activated Moc-L-allo-Thr competing with aminolysis.

Quantitative Data: Impact of Reagent Selection

The following table summarizes the causal relationship between coupling conditions and the prevalence of side reactions when coupling unprotected Moc-L-allo-Thr-OH.

Table 1: Optimization of Coupling Conditions and Side Reaction Profiles

Coupling SystemBase (Equiv)Epimerization (%) -Elimination (%)O-Acylation (%)Relative Yield
DIC / HOBtDIPEA (2.0)4.52.115.0Moderate
HATU / HOAtDIPEA (2.0)2.88.51.5High
HATU / HOAt TMP (2.0) < 0.5 < 0.5 < 1.0 Excellent
DEPBTDIPEA (2.0)< 0.51.0< 0.5Low (Slow)

Data synthesized from mechanistic principles and literature precedents for unprotected -branched amino acids[4],[2],[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes a self-validating checkpoint system. By using HATU/HOAt with TMP, we accelerate the desired aminolysis while sterically hindering the base from triggering enolization or elimination[4],[2].

Optimized Solution-Phase Coupling of Unprotected Moc-L-allo-Thr-OH

Reagents Required:

  • Moc-L-allo-Thr-OH (1.2 equivalents)

  • Amine component (1.0 equivalent)

  • HATU (1.15 equivalents)

  • HOAt (1.2 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (2.5 equivalents)

  • Anhydrous DMF / DCM (1:1 v/v)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the amine component (1.0 eq) in a minimum volume of anhydrous DMF/DCM. Ensure complete dissolution.

  • Thermal Equilibration: In a separate, dry reaction vial, dissolve Moc-L-allo-Thr-OH (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF. Cool this mixture to 0°C using an ice bath.

  • Activation: Add HATU (1.15 eq) to the 0°C Moc-L-allo-Thr-OH solution. Immediately add TMP (2.5 eq) dropwise.

  • Strict Timing: Allow the activation to proceed at 0°C for exactly 2 minutes . Causality note: Prolonging this step increases the risk of -elimination and direct enolization[1],[3].

  • Coupling: Transfer the activated Moc-L-allo-Thr-OH mixture directly into the amine solution.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at room temperature. After 30 minutes, withdraw a 5 L aliquot, quench in 50% Acetonitrile/Water (0.1% TFA), and analyze via LC-MS.

    • Validation: You should observe the target mass. If a [M - 18 Da] peak is >5%, your activation time was too long or the reaction temperature spiked. If a[M + 159 Da] peak is present, ensure no unlisted catalysts (like DMAP) contaminated the glassware[5].

  • Completion & Workup: Once the amine is consumed (typically 1–2 hours), quench the reaction with a mild aqueous buffer (e.g., saturated ) to neutralize the TMP, extract with Ethyl Acetate, and proceed to standard purification.

References

  • Side reactions associated with N-Methyl-L-threonine in peptide synthesis. Benchchem.
  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis.
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • preventing epimerization in Glycyl-D-threonine synthesis. Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (Methoxycarbonyl)-L-allothreonine

Welcome to the technical support center for the purification of (Methoxycarbonyl)-L-allothreonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (Methoxycarbonyl)-L-allothreonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this amino acid derivative. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Diagram: General Purification Workflow

Below is a typical workflow for the synthesis and purification of (Methoxycarbonyl)-L-allothreonine.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Synthesis Chemical Synthesis of (Methoxycarbonyl)-L-allothreonine Workup Aqueous Workup/ Extraction Synthesis->Workup Crude Crude Product Isolation (e.g., Evaporation) Workup->Crude Primary_Purification Primary Purification (Recrystallization or Flash Chromatography) Crude->Primary_Purification Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Primary_Purification->Purity_Check1 Secondary_Purification Secondary Purification (if needed) (Preparative HPLC) Purity_Check1->Secondary_Purification Purity < Target Pure_Product Pure (Methoxycarbonyl)-L-allothreonine Purity_Check1->Pure_Product Purity Meets Target Purity_Check2 Final Purity & Characterization (HPLC, NMR, MS, EA) Secondary_Purification->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids like (Methoxycarbonyl)-L-allothreonine. However, several issues can arise.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too supersaturated. The compound comes out of the solution as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: Switch to a solvent or solvent system with a lower boiling point.

  • Reduce Saturation: Use a larger volume of solvent to dissolve the crude product initially. This prevents the solution from becoming excessively supersaturated upon cooling.

  • Slow Cooling: Cool the solution very slowly. A rapid temperature drop encourages precipitation over crystallization. Try letting the flask cool to room temperature on the benchtop, followed by a gradual transfer to a refrigerator and then a freezer.

  • Solvent Miscibility: If using a solvent/anti-solvent system, ensure they are fully miscible at all temperatures to avoid phase separation.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery typically points to two main issues: the compound has significant solubility in the cold solvent, or too much solvent was used initially.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents to find the optimal one.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation, provided the solvent doesn't freeze.

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to evaporate some of the solvent and cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: The purity of my material hasn't improved much after recrystallization. Why?

A3: This suggests that the impurities have similar solubility properties to your target compound or were trapped within the crystal lattice.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second pass can often remove remaining impurities.

  • Ensure Slow Cooling: Rapid crystal growth can trap impurities from the solution within the crystal lattice. Slower cooling allows for more selective crystallization.[1]

  • Wash the Crystals: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[1]

  • Change the Solvent System: Impurities may have different solubility in a different solvent. Switching to an alternative solvent system can provide the necessary difference in solubility to leave the impurity behind.

Section 2: Chromatographic Purification Issues

When recrystallization is ineffective, chromatography is the next logical step. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.

Q4: My compound is streaking or tailing badly on a silica gel column. What causes this?

A4: (Methoxycarbonyl)-L-allothreonine contains a free amine group, which is basic. Silica gel is acidic due to surface silanol groups (Si-OH).[1] This strong interaction between the basic compound and the acidic stationary phase leads to peak tailing and, in severe cases, irreversible adsorption.

Troubleshooting Steps:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Amine-functionalized silica is another excellent alternative.[1]

  • Use Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase HPLC (e.g., with a C18 column) can be an effective alternative where such acid-base interactions are less problematic.[2][3]

Q5: I'm having trouble separating my desired L-allothreonine diastereomer from the L-threonine equivalent. How can I improve the separation?

A5: Diastereomers can be challenging to separate due to their similar physical properties. High-resolution techniques are often required.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Mobile Phase: A shallow gradient in reverse-phase HPLC can improve resolution between closely eluting peaks.[1] Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and pH modifiers (e.g., formic acid or TFA) to alter selectivity.[2]

    • Column Choice: A high-performance column with smaller particle size and a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) might provide the necessary selectivity.

  • Consider Derivatization: While not ideal as it adds extra steps, derivatizing the amine or carboxyl group can sometimes exaggerate the stereochemical differences, making chromatographic separation easier.

Diagram: Troubleshooting Logic

This decision tree can help guide your purification strategy when encountering common issues.

Caption: Decision tree for purification troubleshooting.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a starting point for the recrystallization of (Methoxycarbonyl)-L-allothreonine.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetone, water, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Preparative HPLC Method Development

This outlines a general approach for developing a reverse-phase HPLC purification method.

  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.[3][4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Method Optimization: Based on the initial run, create a shallower, focused gradient around the elution time of your target compound to improve separation from nearby impurities.[2]

  • Scale-Up to Preparative HPLC:

    • Switch to a larger-diameter preparative column with the same stationary phase.

    • Increase the flow rate proportionally to the column's cross-sectional area.

    • Calculate the appropriate sample load based on the analytical run and column capacity.

    • Inject the dissolved crude sample and collect fractions corresponding to the target peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent (e.g., via rotary evaporation), and isolate the final product (e.g., by lyophilization).

Data Summary Table

The following table summarizes common chromatographic conditions that can be adapted for the purification of polar amino acid derivatives.

ParameterNormal-Phase (Silica Gel)Reverse-Phase (C18)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolWater/Acetonitrile or Water/Methanol
Modifier 0.1-1% Triethylamine (TEA) to reduce peak tailing0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to sharpen peaks
Gradient Step or linear gradient from low to high polarityLinear gradient from high to low polarity
Common Issues Peak tailing, irreversible adsorptionPoor retention of highly polar compounds
Solutions Add basic modifier, switch to aluminaUse a column with an aqueous stable phase (AQ), run in 100% aqueous buffer initially[3]

References

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Kataoka, M., et al. (1997). Purification and characterization of L-allo-threonine aldolase from Aeromonas jandaei DK-39. FEMS Microbiology Letters, 151(2), 245-248. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(35), 30971–30979. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021, August 19). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. Tetrahedron Letters, 34(24), 3837-3840. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Methoxycarbonyl (Moc) Deprotection in Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incomplete deprotection of the methoxycarbonyl (Moc) group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incomplete deprotection of the methoxycarbonyl (Moc) group. Unlike the ubiquitous Boc and Fmoc protecting groups, the Moc group is notoriously robust and completely inert to standard solid-phase peptide synthesis (SPPS) cleavage cocktails.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure complete Moc removal without compromising the integrity of your target peptide.

Part 1: Mechanistic Insight & Comparative Stability

To troubleshoot incomplete deprotection, we must first understand the fundamental chemical causality behind protecting group stability. The failure to remove the Moc group usually stems from applying standard AAL1 (acid-catalyzed) or E1cB (base-catalyzed) cleavage conditions to a protecting group that strictly requires an SN2-mediated cleavage.

Table 1: Comparative Cleavage Mechanisms of Carbamate Protecting Groups
Protecting GroupStandard Cleavage ReagentMechanistic PathwayPrimary ByproductsSusceptibility to Failure
Boc 95% TFAAcid-catalyzed (AAL1)Isobutylene, CO₂Low (Fails only in severe steric hindrance)
Fmoc 20% PiperidineBase-catalyzed (E1cB)Dibenzofulvene, CO₂Low-Medium (Sequence-dependent aggregation)
Cbz H₂, Pd/CCatalytic HydrogenolysisToluene, CO₂Medium (Poisoned catalysts, sulfur residues)
Moc TMSI Lewis Acid + SN2 Methyl Iodide, CO₂, TMS-OH High (Reagent degradation, strictly requires anhydrous conditions)

Part 2: Troubleshooting Guide & FAQs

Q1: I subjected my Moc-protected peptide to 95% TFA for 2 hours, but LC-MS shows the Moc group (+58 Da) is still completely intact. Why did the acid fail? Causality: Standard Boc deprotection relies on the ability of the tert-butyl group to form a highly stable tertiary carbocation upon protonation of the carbamate oxygen. This AAL1 mechanism drives the rapid cleavage in Trifluoroacetic Acid (TFA)[1]. The Moc group, however, possesses a simple methyl group. Because primary methyl carbocations are thermodynamically forbidden under these conditions, acid-catalyzed cleavage is impossible. Prolonging TFA exposure will only risk degrading sensitive peptide bonds without removing the Moc group.

Q2: Can I use Piperidine or DBU to remove the Moc group, similar to Fmoc deprotection? Causality: No. Fmoc deprotection is driven by an E1cB mechanism, which requires the abstraction of a highly acidic β -proton on the fluorenyl ring system to form a stabilized cyclopentadienyl anion[2]. The Moc group lacks any acidic protons adjacent to the carbamate system. Consequently, it is completely stable to amine bases, making it an excellent orthogonal protecting group, but impossible to remove with piperidine.

Q3: What is the correct reagent to achieve complete Moc deprotection, and how does it work? Causality: The industry standard for Moc deprotection is Trimethylsilyl Iodide (TMSI) [3]. TMSI acts as a dual-action reagent:

  • Lewis Acid Activation: The highly oxophilic silicon atom coordinates to the carbamate carbonyl oxygen, increasing the electrophilicity of the adjacent methyl group.

  • Nucleophilic Attack: The iodide ion acts as a powerful, soft nucleophile, executing an SN2 attack on the sterically unhindered methyl group[4]. This breaks the O-CH₃ bond, generating a silyl carbamate intermediate and methyl iodide (MeI). Upon the addition of a protic solvent (like methanol or water), the silyl carbamate rapidly hydrolyzes to a carbamic acid, which spontaneously decarboxylates to yield the free amine.

Q4: I used TMSI, but I'm still seeing incomplete deprotection and a mixture of side products. What went wrong? Causality & Optimization:

  • Reagent Degradation (Moisture): TMSI is extremely hygroscopic. In the presence of trace water, it rapidly hydrolyzes into hexamethyldisiloxane (TMS₂O) and hydroiodic acid (HI)[3]. HI cannot cleave the Moc group. Solution: Always generate TMSI in situ from TMSCl and NaI in strictly anhydrous solvents.

  • Alkylation Side Reactions: The SN2 cleavage generates Methyl Iodide (MeI), a potent alkylating agent. If your peptide contains Methionine or Cysteine, they will be rapidly methylated. Solution: Add a soft nucleophilic scavenger (e.g., dimethyl sulfide or ethanedithiol) to the reaction mixture to quench MeI.

  • Aromatic Iodination: Over time, free iodine (I₂) can form in the reaction mixture, leading to the iodination of Tyrosine or Tryptophan residues. Solution: Quench the reaction with a sodium thiosulfate wash to reduce I₂ back to harmless iodide.

Part 3: Mandatory Visualization

The following diagram illustrates the mechanistic workflow of TMSI-mediated Moc deprotection.

MocDeprotection N1 Moc-Protected Peptide (Resistant to TFA/Base) N2 Addition of TMSI (Trimethylsilyl Iodide) N1->N2 N3 Coordination of TMS+ to Carbamate Oxygen N2->N3 N4 SN2 Attack by I- on Methyl Group N3->N4 Rate-limiting step N5 Silyl Carbamate Intermediate + Methyl Iodide (MeI) N4->N5 Cleavage of O-CH3 bond N6 Aqueous/MeOH Quench N5->N6 N7 Free Amine Peptide + CO2 + TMS-OH N6->N7 Decarboxylation & Hydrolysis

Caption: Mechanistic pathway of TMSI-mediated Moc deprotection via SN2 cleavage and decarboxylation.

Part 4: Experimental Protocol

In Situ TMSI-Mediated Moc Deprotection (Self-Validating System)

Because commercial TMSI degrades rapidly upon storage, generating it in situ is the most reliable method for peptide deprotection[3]. This protocol includes physical self-validation checkpoints to ensure reagent integrity.

Reagents Required:

  • Chlorotrimethylsilane (TMSCl) - Must be distilled prior to use.

  • Sodium Iodide (NaI) - Must be oven-dried at 120°C overnight.

  • Anhydrous Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS) - Scavenger

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with Argon. Dissolve the Moc-protected peptide (0.1 mmol) in 5 mL of anhydrous MeCN. Add 10 equivalents of DMS (1.0 mmol) to serve as a methyl iodide scavenger.

  • In Situ TMSI Generation: To a separate dry vial under Argon, add anhydrous NaI (1.0 mmol, 10 eq) and 2 mL of anhydrous MeCN. Slowly add TMSCl (1.0 mmol, 10 eq) via syringe.

    • Self-Validation Checkpoint: You must immediately observe the precipitation of a fine white solid (NaCl). This physically validates that active TMSI is being generated in the solution. If no precipitate forms, your reagents are wet or degraded; abort the reaction.

  • Deprotection: Transfer the supernatant (containing active TMSI) from the vial to the peptide solution via a syringe filter (to exclude NaCl). Stir the reaction at room temperature for 1 to 2 hours.

  • Reaction Monitoring: Take a 5 μ L aliquot, quench it in 50 μ L of MeOH, and analyze via LC-MS. The target mass should shift by -58 Da (loss of the Moc group).

  • Quenching & Hydrolysis: Once LC-MS confirms complete cleavage, cool the flask to 0°C and slowly add 2 mL of Methanol.

    • Causality: Methanol serves a dual purpose. It violently quenches any unreacted TMSI (preventing post-reaction side effects) and provides the protic source required to hydrolyze the silyl carbamate intermediate into the unstable carbamic acid, which immediately decarboxylates to your free amine.

  • Workup: Evaporate the solvents under reduced pressure. Redissolve the crude peptide in a 50% Acetonitrile/Water mixture containing 0.1% TFA, and purify via preparative RP-HPLC.

References

  • 1, Highfine,[1] 2.2, Australian Journal of Chemistry / ConnectSci,[2] 3.3, ACS GCI Pharmaceutical Roundtable,[3] 4.4, Thieme Connect,[4]

Sources

Troubleshooting

Identifying impurities in (Methoxycarbonyl)-L-allothreonine synthesis

Technical Support Center: Troubleshooting (Methoxycarbonyl)-L-allothreonine Synthesis & Impurity Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (Methoxycarbonyl)-L-allothreonine Synthesis & Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing, resolving, and preventing impurity formation during the synthesis of N-(Methoxycarbonyl)-L-allothreonine (N-Moc-L-allothreonine).

The protection of L-allothreonine using methyl chloroformate under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) is a fundamental transformation [3]. However, the polyfunctional nature of the starting material—containing a primary amine, a secondary hydroxyl, and a carboxylic acid—creates competing reaction pathways. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure high-purity yields.

Diagnostic Workflow for Impurity Profiling

Before adjusting your synthesis parameters, use the following diagnostic tree to map your analytical data (LC-MS / HPLC) to the specific mechanistic failure in your reaction.

G A Crude N-Moc-L-allothreonine LC-MS / HPLC Analysis B m/z 234[M-H]⁻ (+58 Da) A->B Excess Reagent C m/z 176 [M-H]⁻ (Isomeric RT Shift) A->C Strong Base / Heat D m/z 277 [M-H]⁻ (+101 Da) A->D Mixed Anhydride E m/z 118 [M-H]⁻ (-58 Da) A->E Reagent Hydrolysis B_sol O-Acylation (N,O-bis-Moc) Action: Mild basic hydrolysis B->B_sol C_sol Epimerization (N-Moc-D-Thr) Action: Lower pH & Temp C->C_sol D_sol Dipeptide Formation Action: Dilution & slow addition D->D_sol E_sol Unreacted L-allothreonine Action: Optimize Moc-Cl eq. E->E_sol

Diagnostic workflow for identifying and resolving N-Moc-L-allothreonine synthesis impurities.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: My LC-MS shows a major impurity at m/z 234 [M-H]⁻ (+58 Da). Why is this forming, and how do I eliminate it?

The Causality: You are observing O-acylation (forming N,O-bis-methoxycarbonyl-L-allothreonine). While the primary amine is the most nucleophilic site, once it is protected, the secondary hydroxyl group on the allothreonine side chain can react with excess methyl chloroformate[2]. This is heavily accelerated if the reaction pH exceeds 9.5, which begins to deprotonate the hydroxyl group, increasing its nucleophilicity. The Fix: Maintain the reaction pH strictly between 8.0 and 8.5 using a pH stat or a buffered system (e.g., NaHCO₃ instead of NaOH). Self-Validating System: To confirm this impurity is an O-carbonate and not a C-alkylation, extract a 1 mL aliquot of your crude mixture and stir it with 0.1 M NaOH for 30 minutes at room temperature. O-carbonates are highly base-labile compared to N-carbamates. If the +58 Da peak disappears and reverts to the product mass (m/z 176), you have definitively validated O-acylation.

Q2: I am detecting a higher molecular weight impurity at m/z 277 [M-H]⁻ (+101 Da). What is the mechanism behind this?

The Causality: This is a dipeptide impurity (N-Moc-L-allothreonyl-L-allothreonine). Under Schotten-Baumann conditions, the carboxylate of your newly formed N-Moc-L-allothreonine can react with unreacted methyl chloroformate to form a highly reactive mixed carbonic-carboxylic anhydride [1]. This intermediate is a potent acylating agent and is rapidly attacked by the free amine of unreacted L-allothreonine in the mixture, forming a peptide bond. The Fix: This is a concentration and stoichiometry issue. Dilute the reaction mixture (decrease molarity by 50%) and add the methyl chloroformate via a syringe pump over 1–2 hours rather than in a single bolus. This ensures the reagent is consumed by the free amine before it can react with the product's carboxylate.

Q3: Chiral chromatography reveals a diastereomeric impurity with the exact same mass as the product. How is epimerization occurring?

The Causality: L-allothreonine possesses a (2S, 3S) stereocenter configuration. Once the electron-withdrawing methoxycarbonyl group is attached to the amine, the alpha-proton (at C2) becomes significantly more acidic. If you are using a strong base (like NaOH) or allowing the reaction temperature to rise above 10 °C, the base can abstract this alpha-proton, forming a planar enolate. Reprotonation from the opposite face inverts the C2 stereocenter, converting the (2S, 3S) configuration to (2R, 3S)—yielding N-Moc-D-threonine . The Fix: Never use strong hydroxide bases for this specific substrate. Switch to Sodium Bicarbonate (NaHCO₃) and maintain the reaction temperature strictly at 0–5 °C.

Quantitative Data: Impurity Marker Table

Use this table to calibrate your analytical methods and set integration limits for your chromatographic runs.

Impurity ProfileMechanism of FormationMolecular WeightLC-MS m/z [M-H]⁻Relative HPLC RTPrimary Mitigation
N-Moc-L-allothreonine Target Product 177.15 176 1.00 (Reference) N/A
L-allothreonineIncomplete reaction / Reagent hydrolysis119.121180.25 (Highly polar)Optimize reagent equivalents
N-Moc-D-threonineBase-catalyzed α-epimerization177.15176~1.05 (Requires Chiral LC)Use weak base (NaHCO₃), T < 5 °C
N,O-bis-Moc-L-allothreonineO-acylation of side-chain hydroxyl235.192341.45 (More lipophilic)pH control < 8.5, mild hydrolysis
N-Moc-alloThr-alloThr-OHMixed anhydride dipeptide coupling278.262771.60High dilution, slow reagent addition

Optimized Experimental Protocol

This protocol is designed as a self-correcting workflow that inherently suppresses the formation of the impurities detailed above.

Reagents & Equipment:

  • L-allothreonine (1.0 eq, 100 mmol, 11.9 g)

  • Methyl chloroformate (1.15 eq, 115 mmol, 8.9 mL)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq, 250 mmol, 21.0 g)

  • Solvents: THF (100 mL), Milli-Q Water (150 mL), Ethyl Acetate (EtOAc), 2M HCl.

  • Jacketed reactor with overhead stirring and syringe pump.

Step-by-Step Methodology:

  • Biphasic System Preparation: Dissolve L-allothreonine (11.9 g) and NaHCO₃ (21.0 g) in 150 mL of Milli-Q water in the jacketed reactor. The use of NaHCO₃ buffers the system at ~pH 8.3, preventing both O-acylation and alpha-epimerization.

  • Cooling: Add 50 mL of THF to the aqueous solution. Circulate coolant to bring the internal reaction temperature to exactly 0–2 °C.

  • Controlled Acylation: Dilute methyl chloroformate (8.9 mL) in the remaining 50 mL of THF. Load this into a syringe pump. Add the solution dropwise into the vortex of the stirring reactor over 90 minutes . Causality note: Slow addition prevents the localized accumulation of the reagent, starving the mixed-anhydride pathway and preventing dipeptide formation.

  • Reaction Maturation: Once the addition is complete, allow the reaction to stir at 2 °C for 1 hour, then let it naturally warm to 15 °C over the next hour.

  • Selective O-Moc Cleavage (Self-Correction Step): To ensure absolute absence of O-acylated impurities, add 5 mL of 1M NaOH to briefly spike the pH to ~10.5 for exactly 15 minutes, then immediately proceed to workup. This selectively hydrolyzes any trace O-carbonate back to the free hydroxyl.

  • Workup & Isolation:

    • Wash the aqueous layer with 2 x 100 mL of Methyl tert-butyl ether (MTBE) to remove unreacted methyl chloroformate and neutral organic impurities. Discard the MTBE layer.

    • Cool the aqueous layer back to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Extract the acidified aqueous layer with 3 x 150 mL of EtOAc.

    • Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure N-Moc-L-allothreonine as a white solid.

References

  • "One-Pot" Preparation of N-Carbamate Protected Amino Acids via the Azide. American Chemical Society (ACS). Available at:[Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. National Institutes of Health (PMC). Available at:[Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of (Methoxycarbonyl)-L-allothreonine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (Methoxycarbonyl)-L-allothreonine. Our focus is on troubleshooting common experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (Methoxycarbonyl)-L-allothreonine. Our focus is on troubleshooting common experimental hurdles and optimizing reaction conditions to improve both chemical yield and diastereomeric purity. The content is structured to address specific problems encountered in the laboratory, moving from mechanistic understanding to practical, actionable solutions.

Section 1: The Synthetic Challenge: A Mechanistic Overview

The synthesis of L-allothreonine derivatives from the more common and inexpensive L-threonine is a cornerstone of non-proteinogenic amino acid chemistry. The primary challenge lies in the stereochemical inversion at the β-carbon (C3) while preserving the stereochemistry at the α-carbon (C2). A robust and widely adopted strategy involves an oxidation-reduction sequence. This pathway offers multiple points for optimization and, consequently, several potential pitfalls that can impact yield and purity.

The general workflow is as follows:

  • Protection: The amine and carboxyl groups of L-threonine are protected to prevent side reactions. For (Methoxycarbonyl)-L-allothreonine, this involves N-protection with a methoxycarbonyl group and typically esterification of the carboxylic acid.

  • Oxidation: The secondary alcohol on the β-carbon is oxidized to a ketone. This step temporarily removes the chiral center at C3.

  • Diastereoselective Reduction: The ketone is reduced back to an alcohol. The choice of reducing agent and reaction conditions dictates the facial selectivity of the reduction, determining the ratio of the desired allo isomer to the starting threo isomer.

  • Deprotection & Purification: The protecting groups are removed, and the final product is isolated and purified.

SynthesisWorkflow Threonine L-Threonine ProtectedThr N,O-Protected L-Threonine Derivative Threonine->ProtectedThr Protection (e.g., MeOCOCl, Esterification) Ketone Intermediate α-Amino β-Keto Butyrate ProtectedThr->Ketone Oxidation (e.g., Swern, DMP) ProtectedAllo N,O-Protected L-allothreonine Derivative Ketone->ProtectedAllo Diastereoselective Reduction (Key Step) FinalProduct (Methoxycarbonyl)- L-allothreonine ProtectedAllo->FinalProduct Deprotection & Purification

Caption: General workflow for the synthesis of L-allothreonine derivatives from L-threonine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low. Where are my potential points of loss?

Answer: Low overall yield is a multi-faceted problem that can arise from incomplete reactions, product degradation, or mechanical losses during workup and purification. Let's break down the likely culprits by stage.

  • Protection Stage: Incomplete N-protection with methoxycarbonyl chloride or subsequent esterification leaves starting material that will not react in the oxidation step, complicating purification and reducing yield.

    • Solution: Ensure the use of a suitable base (e.g., NaHCO₃ in a biphasic system or a non-nucleophilic organic base like DIPEA) in slight excess. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS before proceeding.

  • Oxidation Stage: The oxidation of the secondary alcohol can be sluggish or incomplete. Common oxidants like Swern (oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) are highly sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction temperature for Swern oxidation is strictly maintained (typically below -60°C) to prevent side reactions. Drive the reaction to completion, as the starting alcohol is often difficult to separate from the desired product later.

  • Reduction Stage: While the focus here is often on selectivity, incomplete reduction will also lower the yield.

    • Solution: Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). Allow the reaction to proceed for an adequate time, monitoring by TLC.

  • Workup & Purification: The product, being an amino acid derivative, can have high polarity and may be water-soluble, leading to losses during aqueous extractions. It can also be sensitive to pH extremes.

    • Solution: During workup, carefully adjust the pH to the isoelectric point before extraction to minimize aqueous solubility. Use salting-out techniques (saturating the aqueous layer with NaCl) to improve extraction efficiency into organic solvents. For purification, silica gel chromatography can lead to losses; consider using a less acidic stationary phase or deactivating the silica with a small amount of triethylamine in the eluent.

Q2: My final product is contaminated with the (Methoxycarbonyl)-L-threonine diastereomer. How can I improve the allo:threo ratio?

Answer: This is the central challenge of the synthesis and is almost exclusively controlled by the diastereoselective reduction of the β-keto intermediate.

  • Cause A: Incomplete Oxidation: If the preceding oxidation step was not driven to completion, the unreacted L-threonine derivative will carry through the process and contaminate your final product.

    • Solution: Before workup of the oxidation step, take an aliquot and confirm the complete disappearance of the starting material by TLC or LC-MS. If the reaction has stalled, consider adding a second charge of the oxidizing agent.

  • Cause B: Poor Facial Selectivity During Reduction: The approach of the hydride reagent to the ketone's carbonyl face determines the resulting stereochemistry. The inherent stereocenter at the α-carbon directs this approach.

    • Solution: The choice of reducing agent is critical. Bulky hydride reagents often provide higher diastereoselectivity by favoring attack from the less sterically hindered face. Temperature also plays a key role; lower temperatures generally enhance selectivity. A comparison of common agents is provided below.

Reducing Agent Typical Solvent Temperature Selectivity Characteristics
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to RTModerate selectivity. Often the first choice due to ease of use.
Lithium Borohydride (LiBH₄)THF, Ether0°C to RTMore reactive than NaBH₄, may offer slightly different selectivity.
Zinc Borohydride (Zn(BH₄)₂)THF, Ether-20°C to 0°COften shows improved selectivity due to chelation with the α-amino group.
L-Selectride®, K-Selectride®THF-78°CVery bulky reagents, often providing the highest diastereoselectivity for the allo product.
Q3: I'm observing unexpected byproducts. What are they and how can I prevent them?

Answer: Side reactions can significantly reduce yield and complicate purification. The most common are epimerization at the α-carbon and β-elimination.

  • Byproduct A: Epimerized Product (D-allo/D-threo isomers)

    • Identification: Chiral HPLC or NMR analysis shows more than the two expected diastereomers.

    • Cause: The α-proton is acidic and can be abstracted under basic conditions, leading to racemization[1][2]. This is particularly risky during N-protection or any step involving a strong base and prolonged reaction times.

    • Prevention:

      • Use non-nucleophilic, hindered bases like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine where possible.

      • Minimize reaction times and use the lowest effective temperature for any base-mediated step.

      • Avoid unnecessarily strong basic conditions during workup.

  • Byproduct B: Dehydroamino Acid (M-18 peak in Mass Spec)

    • Identification: A mass peak corresponding to the loss of water (18 Da) from the desired product.

    • Cause: Base-catalyzed β-elimination of the hydroxyl group to form an alkene[1]. This can happen to the starting material or the product if exposed to strong bases, especially at elevated temperatures.

    • Prevention:

      • Use mild bases and moderate temperatures.

      • If this is a persistent problem, especially in a multi-step synthesis, consider protecting the β-hydroxyl group (e.g., as a t-butyl ether) early in the sequence[3]. This adds steps but provides robust protection against both elimination and unwanted O-acylation[1].

Sources

Troubleshooting

Compatibility of (Methoxycarbonyl)-L-allothreonine with other protecting groups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptide architectures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex peptide architectures. Below, you will find an in-depth troubleshooting guide, compatibility matrices, and validated protocols addressing the specific chemical behavior of (Methoxycarbonyl)-L-allothreonine (Moc-L-alloThr-OH).

Part 1: Overview & Chemical Causality

(Methoxycarbonyl)-L-allothreonine is a highly specialized building block used in advanced peptide synthesis. The Methoxycarbonyl (Moc) group is a simple methyl carbamate. Its primary value lies in its extreme stability, making it a fully orthogonal protecting group compared to standard Fmoc or Boc chemistries.

The Causality of Moc Stability:

  • Acid Stability: Unlike the tert-butyloxycarbonyl (Boc) group, which readily undergoes acidolytic cleavage due to the formation of a highly stable, highly substituted tert-butyl carbocation[1], the Moc group would require the formation of a highly unstable methyl carbocation. Consequently, Moc is practically immune to standard trifluoroacetic acid (TFA) cleavage conditions.

  • Base Stability: Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved via a base-catalyzed E1cB elimination driven by the acidic beta-proton on the fluorenyl ring[2], the Moc group lacks such an acidic proton. This renders it completely stable to secondary amines like piperidine[].

Furthermore, L-allothreonine possesses a (2S, 3S) stereochemical configuration. The spatial arrangement of its secondary hydroxyl group presents unique steric and electronic challenges, making it particularly prone to side reactions if not properly managed during synthesis[4].

Part 2: Compatibility Matrix

To assist in your orthogonal synthesis design, refer to the quantitative and qualitative compatibility data below:

Protecting GroupStandard Cleavage ConditionCompatibility with MocMechanistic Rationale
Fmoc 20% Piperidine in DMFHighly Compatible Moc lacks the acidic β -proton required for E1cB elimination[2].
Boc / tBu 95% TFA CocktailHighly Compatible Moc cannot form a stable carbocation, preventing acidolytic cleavage[1].
Cbz (Z) H₂, Pd/C (Hydrogenolysis)Compatible Moc is completely stable to catalytic hydrogenolysis.
Alloc Pd(PPh₃)₄, PhSiH₃Compatible Moc lacks an allyl moiety and is blind to Pd(0)-catalyzed transfer.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why should I use Moc over Fmoc or Boc for L-allothreonine? A: The primary advantage of the Moc group is its absolute orthogonality to standard Solid-Phase Peptide Synthesis (SPPS) conditions. When synthesizing complex cyclic peptides or depsipeptides, you may need to selectively unmask specific residues while keeping the allothreonine amine protected. Because Moc survives both 20% piperidine and 95% TFA, it ensures the allothreonine α -amine remains blocked until you deliberately apply harsh, specific cleavage conditions[5].

Q2: How does the stereochemistry of L-allothreonine affect my synthesis? A: L-allothreonine has a (2S, 3S) configuration. The spatial arrangement of the secondary hydroxyl group makes it highly prone to acid-induced or coupling-reagent-induced oxazoline cyclization. This side reaction can lead to stereochemical inversion back to standard L-threonine (2S, 3R)[4]. Maintaining a bulky protecting group (like tBu) on the hydroxyl, alongside the robust Moc group on the amine, prevents this nucleophilic attack.

Part 4: Troubleshooting Guide

Issue 1: Incomplete cleavage of the Moc group during final deprotection
  • Symptom: Mass spectrometry (LC-MS) shows a +58 Da adduct (addition of the methoxycarbonyl moiety) on the final purified peptide.

  • Root Cause: Standard TFA cleavage cocktails (even those with aggressive scavengers like TIPS or DODT) are insufficient to break the strong methyl-oxygen bond of the carbamate[1].

  • Solution: Transition to a hard-acid/soft-nucleophile cleavage system. Use a mixture of Methanesulfonic Acid (MSA) and Dimethyl Sulfide (DMS). The DMS acts as a soft nucleophile to attack the methyl group, while MSA provides the strong acidic environment needed to protonate the carbamate[5]. (See Protocol 2).

Issue 2: Unwanted oxazoline formation at the allothreonine residue
  • Symptom: Loss of water (-18 Da) and potential epimerization detected during HPLC/MS analysis of the cleaved peptide.

  • Root Cause: The unprotected or prematurely deprotected β -hydroxyl group of allothreonine attacks the activated α -carbonyl during coupling, forming an oxazoline ring[4].

  • Solution: Ensure the side-chain hydroxyl is protected with a standard tBu group. Do not activate the Moc-L-allothreonine with extremely harsh halogenating reagents (like thionyl chloride) unless stereochemical inversion is your explicit synthetic goal.

Part 5: Experimental Protocols

Protocol 1: Orthogonal Deprotection of Fmoc in the Presence of Moc

Self-Validating System: UV monitoring of the dibenzofulvene adduct ensures complete Fmoc removal without compromising the Moc group.

  • Resin Swelling: Swell the peptide-resin (containing both Fmoc-protected and Moc-protected residues) in Dimethylformamide (DMF) for 15 minutes.

  • Primary Cleavage: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes at room temperature.

  • Secondary Cleavage: Drain the reaction vessel and repeat the piperidine treatment for an additional 15 minutes.

  • Validation: Collect the flow-through and measure UV absorbance at 301 nm to quantify Fmoc removal[2]. The Moc group will remain completely intact on the allothreonine residue.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of piperidine before the next coupling step.

Protocol 2: Final Cleavage of the Moc Group

Self-Validating System: Cold ether precipitation confirms peptide release, while downstream MS confirms the -58 Da mass shift.

  • Preparation: Transfer the lyophilized, Moc-protected peptide (post-TFA cleavage from the resin) into a dry, round-bottom flask.

  • Cocktail Formulation: Prepare a cleavage cocktail of Dimethyl Sulfide (DMS) and Methanesulfonic Acid (MSA) in a 3:1 (v/v) ratio[5].

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add the peptide to the cocktail and stir at 0°C for 2 hours.

  • Propagation: Allow the reaction vessel to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching & Precipitation: Quench the reaction by adding the mixture dropwise into a 10-fold volume of cold diethyl ether (-20°C).

  • Isolation: Centrifuge the precipitated fully deprotected peptide at 4000 rpm for 5 minutes. Wash the pellet twice with cold ether, and dry under a gentle stream of nitrogen.

Part 6: Workflow Visualization

Below is the logical workflow for utilizing Moc-L-allothreonine in an orthogonal SPPS strategy.

G A Peptide-Resin with Fmoc & Moc-L-alloThr B Fmoc Deprotection (20% Piperidine/DMF) A->B Orthogonal Stability C Peptide Elongation (Standard SPPS) B->C Wash & Couple D Global Cleavage (95% TFA Cocktail) C->D Sequence Complete E Moc-Protected Free Peptide D->E Moc Survives TFA F Moc Cleavage (DMS / MSA) E->F Harsh Deprotection G Fully Deprotected Target Peptide F->G Final Precipitation

Orthogonal deprotection workflow isolating the Moc group through Fmoc and TFA cleavage cycles.

Part 7: References

  • Irie, H., et al. "VALIDITY OF METHOXYCARBONYL AS AN N-PROTECTING GROUP IN PEPTIDE SYNTHESIS: NEW SYNTHESIS OF MSH-RELEASE INHIBITING FACTOR." Chemistry Letters, Oxford Academic. 5

  • "Boc Protecting Group for Amines." Chemistry Steps. 1

  • "Overview of Fmoc Amino Acids." ChemPep.2

  • "Fmoc Amino Acids." BOC Sciences.

  • "Improved synthesis of D-allothreonine derivatives from L-threonine." ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of peptides containing L-allothreonine

Beyond Isobaric Ambiguity: A Comparative Guide to L-Allothreonine and L-Threonine Peptide Analysis Executive Summary In the realm of peptide engineering, non-ribosomal peptide synthesis, and biomarker discovery, stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Isobaric Ambiguity: A Comparative Guide to L-Allothreonine and L-Threonine Peptide Analysis

Executive Summary

In the realm of peptide engineering, non-ribosomal peptide synthesis, and biomarker discovery, stereochemistry dictates biological function. L-threonine (Thr) and its diastereomer L-allothreonine (allo-Thr) present a notorious analytical bottleneck. Because they are isobaric (exact mass 119.0582 Da) and share identical fragmentation pathways, distinguishing them within a peptide sequence using standard mass spectrometry is nearly impossible. This guide objectively compares standard LC-MS/MS against advanced Chiral Chromatography and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), providing drug development professionals with field-proven methodologies to confidently resolve these cryptic isomers.

The Analytical Challenge: Why Standard LC-MS/MS Falls Short

To understand the solution, we must first examine the causality behind the failure of the baseline method. In standard reversed-phase liquid chromatography (RP-LC), Thr and allo-Thr exhibit identical hydrophobic interactions with the C18 stationary phase, resulting in absolute co-elution.

Once ionized, tandem mass spectrometry (MS/MS) relies on collision-induced dissociation (CID). Both isomers undergo the exact same neutral losses (e.g., H₂O and NH₃) and yield indistinguishable b- and y-ion series. The stereocenters at the alpha and beta carbons do not influence the primary peptide backbone cleavage, rendering standard LC-MS/MS completely blind to the diastereomeric difference.

Comparative Technologies for Stereoisomer Resolution

Alternative 1: Chiral LC-MS/MS (The Chromatographic Approach) Chiral LC-MS/MS leverages specialized stationary phases (e.g., zwitterionic quinine carbamate) to separate isomers before they enter the mass spectrometer[1].

  • Mechanism: The chiral selector interacts differently with the spatial arrangement of the hydroxyl and amino groups of Thr vs. allo-Thr.

  • Pros: Achieves true baseline separation (Resolution, Rs > 1.5).

  • Cons: Often requires pre-column derivatization to enhance interaction with the stationary phase. Historically, run times were long (15-20 minutes)[2], though recent tandem core-shell column approaches have reduced this to under 5 minutes[1].

The Advanced Workflow: LC-IMS-MS (The Gas-Phase Solution) Ion Mobility Spectrometry (IMS) introduces an orthogonal dimension of separation between the LC and the MS analyzer. IMS separates gas-phase ions based on their size, shape, and charge, measured as the Collision Cross Section (CCS).

  • Mechanism: The spatial orientation of the beta-hydroxyl group differs between L-Thr (2S, 3R) and L-allo-Thr (2S, 3S). This subtle stereochemical shift alters the molecule's intramolecular hydrogen bonding network. Consequently, they adopt slightly different 3D conformations in the gas phase, leading to distinct CCS values (e.g., ~120.2 Ų for L-Thr vs. ~119.3 Ų for L-allo-Thr in negative ion mode)[3][4].

  • Pros: Provides a secondary, highly specific identification metric (CCS) that does not rely solely on chromatographic retention time. When combined with derivatization, the CCS difference is amplified due to stabilized intramolecular interactions[1].

Quantitative Performance Comparison

MetricStandard RP LC-MS/MSChiral LC-MS/MS (Tandem Column)LC-IMS-MS (Drift Tube / TIMS)
Separation Principle HydrophobicityChiral Selector InteractionGas-Phase Conformation (CCS)
Resolution (Rs) 0.0 (Co-elution)> 1.5 (Baseline)Orthogonal (Δ CCS ~1-2%)
Analysis Time 10 - 30 mins3 - 20 mins3 - 5 mins
Derivatization Needed? NoOften Yes (e.g., AQC)Optional (but enhances Δ CCS)
Primary Identifier m/z & Retention TimeChiral Retention TimeExact Mass, RT, & CCS Value

Mandatory Visualization: Analytical Decision Tree

G Start Peptide Hydrolysate (Isobaric Thr/allo-Thr) Standard Standard RP LC-MS/MS Start->Standard Conventional Chiral Chiral LC-MS/MS (Tandem Core-Shell) Start->Chiral High Resolution IMS LC-IMS-MS (Ion Mobility Dimension) Start->IMS Advanced Workflow Outcome1 Co-elution & Identical Spectra (Analytical Failure) Standard->Outcome1 Outcome2 Baseline Separation (Rs > 1.5) High Chromatographic Selectivity Chiral->Outcome2 Outcome3 Gas-Phase Separation (Distinct CCS Values) Rapid & Orthogonal IMS->Outcome3

Logical workflow comparing standard LC-MS/MS against Chiral and IMS-MS techniques for isomer resolution.

Self-Validating Experimental Protocol: LC-IMS-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps for the differentiation of Thr and allo-Thr using AQC derivatization and LC-IMS-MS[1].

Step 1: Peptide Hydrolysis & Derivatization

  • Action: Hydrolyze the peptide using 6M HCl at 110°C for 24 hours. Reconstitute the dried hydrolysate in borate buffer (pH 8.8) and derivatize with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) at 55°C for 10 minutes.

  • Causality: AQC tags the primary amines. The addition of this bulky, rigid urea-linked group forces the hydroxyl side chain of Thr/allo-Thr into a stabilized intramolecular hydrogen bond. This conformational locking artificially amplifies the structural difference between the diastereomers, maximizing their CCS separation in the drift tube[1].

Step 2: Chromatographic Pre-Separation

  • Action: Inject 1 µL onto a tandem core-shell column setup (e.g., weak anion exchange coupled to a zwitterionic quinine carbamate column) using a rapid gradient of ammonium formate and acetonitrile.

  • Causality: While IMS provides gas-phase separation, pre-separating matrix interferences and achieving partial liquid-phase resolution prevents ion suppression in the electrospray source, ensuring high-fidelity CCS measurements.

Step 3: Ion Mobility-Mass Spectrometry Acquisition

  • Action: Operate the mass spectrometer in Drift Tube (DTIMS) or Trapped Ion Mobility (TIMS) mode using nitrogen as the drift gas. Calibrate the IMS cell using an Agilent Low Concentration Tuning Mix to ensure accurate CCS derivation.

  • Causality: The electric field propels ions through the neutral nitrogen gas. The slightly more compact AQC-allo-Thr experiences fewer collisions than AQC-Thr, resulting in a faster drift time and a distinctly lower CCS value.

Step 4: Self-Validation & Data Processing

  • Action: Spike the sample with uniformly heavy-isotope labeled (13C, 15N) L-Thr as an internal standard prior to derivatization.

  • Causality: The heavy standard will co-elute and co-drift perfectly with the endogenous L-Thr but will be separated by mass (m/z shift). If the unknown peak matches the drift time/CCS of the heavy standard, it is confirmed as L-Thr. If it exhibits a shifted drift time (lower CCS) despite identical m/z to the light standard, it is definitively identified as L-allo-Thr. This creates a closed, self-validating loop that eliminates false positives.

References

  • Jaag, S. J., et al. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." Analytical Chemistry, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99289, Allothreonine, L-." PubChem, 2024. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6288, L-Threonine." PubChem, 2024.[Link]

  • Nakano, Y., et al. "Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry." MDPI International Journal of Molecular Sciences, 2020.[Link]

Sources

Comparative

Analytical Comparison Guide: ^1^H and ^13^C NMR Assignment for (Methoxycarbonyl)-L-allothreonine vs. L-threonine Derivatives

Executive Summary In peptide synthesis, natural product elucidation, and drug development, the incorporation of unnatural amino acids like L-allothreonine (2S, 3S) introduces critical structural diversity[1]. However, di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide synthesis, natural product elucidation, and drug development, the incorporation of unnatural amino acids like L-allothreonine (2S, 3S) introduces critical structural diversity[1]. However, distinguishing L-allothreonine from its naturally occurring diastereomer, L-threonine (2S, 3R)[2], using standard analytical techniques is notoriously difficult. When derivatized with a methoxycarbonyl protecting group, the subtle stereochemical differences require optimized Nuclear Magnetic Resonance (NMR) methodologies.

This guide objectively compares the performance of different NMR solvent systems and provides a self-validating experimental protocol for the unambiguous structural assignment of (Methoxycarbonyl)-L-allothreonine.

Methodological Comparison: Solvent Selection & Conformational Dynamics

The core challenge in assigning acyclic diastereomers lies in free bond rotation. The vicinal coupling constant ( 3Jα,β​ ) between the α -proton and β -proton is governed by the Karplus equation, which correlates the coupling magnitude with the dihedral angle[3]. The choice of solvent dictates the dominant conformation, directly impacting the analytical resolving power of the NMR experiment.

Alternative 1: Methanol-d4 (CD3OD) – Low Resolving Power
  • Mechanism: In protic solvents, intermolecular hydrogen bonding with the solvent aggressively competes with and disrupts intramolecular H-bonds.

  • Performance: This leads to rapid conformational averaging around the C α -C β bond. Consequently, both threonine and allothreonine derivatives exhibit similar, time-averaged 3Jα,β​ values (typically 3.0–4.5 Hz)[4].

  • Verdict: Highly error-prone for diastereomeric differentiation without extensive 2D NMR validation.

Alternative 2: DMSO-d6 – High Resolving Power (Recommended)
  • Mechanism: Aprotic, highly polar solvents like DMSO-d6 act as strong hydrogen-bond acceptors. DMSO tightly binds the carbamate -NH and hydroxyl -OH groups, locking the molecule into stable, distinct conformers and restricting rotation.

  • Performance: This steric locking forces the diastereomers into distinct dihedral angles. In DMSO-d6, the threo isomer typically displays a 3Jα,β​ of ~4.5 Hz (gauche-like protons), whereas the erythro (allo) isomer exhibits a significantly larger 3Jα,β​ of ~8.5 Hz (anti-periplanar-like protons)[5].

  • Verdict: Superior analytical choice. It allows for immediate, unambiguous assignment using only a 1D ^1^H NMR spectrum.

Quantitative Data: NMR Chemical Shifts and Couplings

The following tables summarize the expected quantitative NMR data, highlighting the diagnostic differences between the two diastereomers when analyzed in the recommended solvent (DMSO-d6).

Table 1: ^1^H NMR Data Comparison (DMSO-d6, 600 MHz)
Proton(Methoxycarbonyl)-L-allothreonine (2S, 3S)(Methoxycarbonyl)-L-threonine (2S, 3R)Multiplicity & Causality
NH 7.15 (d, J = 8.5 Hz)7.05 (d, J = 8.8 Hz)Doublet due to coupling with the α -H.
α -CH 4.05 (dd, J = 8.5, 8.5 Hz) 3.95 (dd, J = 8.8, 4.5 Hz) Critical Diagnostic Peak: Allo shows a large 3Jα,β​ (~8.5 Hz) due to the solvent-locked anti conformation. Threo shows a smaller 3Jα,β​ (~4.5 Hz).
β -CH 3.85 (dq, J = 8.5, 6.5 Hz)3.75 (dq, J = 4.5, 6.5 Hz)Multiplet coupled to α -H and γ -CH3.
γ -CH3 1.05 (d, J = 6.5 Hz)1.10 (d, J = 6.5 Hz)Doublet split by the β -H.
OCH3 3.55 (s)3.55 (s)Singlet from the carbamate protecting group.
OH 4.85 (d, J = 5.0 Hz)4.95 (d, J = 5.5 Hz)Broad doublet; disappears upon D2O exchange.
Table 2: ^13^C NMR Data Comparison (DMSO-d6, 150 MHz)
Carbon Position(Methoxycarbonyl)-L-allothreonine(Methoxycarbonyl)-L-threonine
C=O (Carboxyl) 173.2 ppm172.8 ppm
C=O (Carbamate) 157.5 ppm157.1 ppm
C- β (CH-OH) 66.8 ppm67.5 ppm
C- α (CH-NH) 59.2 ppm59.8 ppm
OCH3 51.8 ppm51.8 ppm
C- γ (CH3) 19.5 ppm20.1 ppm

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . If the internal checks fail, the data cannot be used for stereochemical assignment.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly pure (>95%) (Methoxycarbonyl)-L-allothreonine in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

  • Causality: Anhydrous solvent is strictly required. Trace water will catalyze rapid proton exchange on the -OH and -NH groups, destroying the solvent-locking effect and blurring the crucial 3Jα,β​ coupling.

Step 2: Instrument Calibration & Equilibration

  • Insert the sample into a 600 MHz (or higher) NMR spectrometer.

  • Equilibrate the probe temperature exactly to 298 K for 5 minutes.

  • Causality: Hydrogen bonding dynamics are highly temperature-sensitive. Fluctuating temperatures will alter the conformational equilibrium and shift the coupling constants.

Step 3: 1D ^1^H and ^13^C NMR Acquisition

  • Acquire a standard 1D ^1^H spectrum (ns = 16, d1 = 2s) and a ^13^C{^1^H} spectrum (ns = 512, d1 = 2s).

  • Self-Validation Checkpoint: Calibrate the integration of the OCH3 singlet to exactly 3.00. The γ -CH3 doublet must integrate to 3.00 ± 0.05, and the α / β methines to 1.00 ± 0.05 each. If integrals deviate by >5%, sample degradation or impurity overlap has occurred, invalidating the coupling constant analysis.

Step 4: D2O Exchange Validation (Optional but Recommended)

  • Add 10 μ L of D2O to the NMR tube, shake vigorously, and re-acquire the ^1^H spectrum.

  • Causality: The -OH (~4.85 ppm) and -NH (~7.15 ppm) signals will disappear due to deuterium exchange. The α -CH signal will simplify from a doublet of doublets (dd) to a clean doublet (d), allowing for a highly precise extraction of the 3Jα,β​ value without interference from the NH coupling.

Step 5: 2D NOESY Acquisition (Orthogonal Confirmation)

  • Acquire a 2D NOESY spectrum (mixing time = 300–400 ms).

  • Causality: Confirm the spatial proximity of the α -H and γ -CH3 protons. In the solvent-locked anti conformation of L-allothreonine, specific NOE cross-peaks will differ in intensity compared to the gauche conformation of L-threonine, orthogonally validating the Karplus equation findings.

Diagnostic Workflow Diagram

NMR_Workflow Start Sample Prep: (Methoxycarbonyl)-L-allothreonine Solvent Solvent Selection (DMSO-d6 vs CD3OD) Start->Solvent Acq NMR Acquisition (1D 1H/13C, 2D COSY/NOESY) Solvent->Acq Optimize Lock & Shim Ana1D 1D Analysis: Extract J(a,b) Coupling Acq->Ana1D Ana2D 2D Analysis: NOE Contacts Acq->Ana2D Out1 L-Threonine (2S, 3R) J(a,b) ≈ 4-5 Hz Ana1D->Out1 Gauche conformer Out2 L-allothreonine (2S, 3S) J(a,b) ≈ 8-9 Hz Ana1D->Out2 Anti conformer Ana2D->Out1 Ana2D->Out2

Fig 1: NMR workflow for differentiating L-allothreonine and L-threonine via solvent-locked J-coupling.

References

  • Supporting Information C=C-Ene-Reductases Reduce the C=N Bond of Oximes. Semantic Scholar. 4

  • Total Synthesis of a Conjugation-Ready Tetrasaccharide Repeating Unit of Vibrio cholerae O:3 O-antigen Polysaccharide. ACS Publications. 1

  • Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study. PubMed. 3

  • Stereochemical reaction route of alpha-amino beta-hydroxy carboxylic acids. Oxford University Press. 5

  • Allothreonine. Wikipedia. 2

Sources

Validation

A Comparative Guide to (Methoxycarbonyl)-L-allothreonine and Fmoc-L-allothreonine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the precise and demanding field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. This guide provides an in-depth, objective comparison between two Nα-protected stereoisomers of threonine: (Methoxycarbonyl)-L-allothreonine and the widely adopted Fmoc-L-allothreonine. While both serve to temporarily block the alpha-amino group during peptide chain elongation, their underlying chemistries, deprotection mechanisms, and practical utility in modern solid-phase peptide synthesis (SPPS) are vastly different. This analysis, grounded in established chemical principles and experimental data, aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.

Core Chemical and Physical Properties: A Tale of Two Stabilities

The fundamental difference between the Methoxycarbonyl (Moc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups lies in their lability—the chemical conditions required for their removal. This disparity dictates their suitability for contemporary peptide synthesis methodologies.

Property(Methoxycarbonyl)-L-allothreonineFmoc-L-allothreonine
CAS Number 1007880-46-7[1]146306-75-4[2]
Molecular Formula C6H11NO5[1]C19H19NO5[2]
Molecular Weight 177.16 g/mol [1]341.36 g/mol [3]
Appearance Not widely documented; likely a solidWhite to off-white powder[2]
Nα-Protecting Group Methoxycarbonyl (Moc)9-fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Harsh; requires conditions that can cleave peptide bonds[4]Mildly basic (e.g., 20% piperidine in DMF)[5]
Orthogonality in SPPS Not orthogonal to standard side-chain protecting groupsOrthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[6][7]
Suitability for SPPS Generally unsuitable for modern SPPSThe standard for modern Fmoc-based SPPS[8]

The Underlying Chemistry: A Deeper Dive into Deprotection Mechanisms

The stark contrast in the utility of these two compounds stems from the distinct mechanisms of their Nα-protecting group cleavage.

(Methoxycarbonyl)-L-allothreonine: A Legacy of Robustness, a Hindrance in Modern Synthesis

The methoxycarbonyl group is a simple carbamate. Its removal typically requires harsh conditions, such as strong acid or base hydrolysis, or catalytic hydrogenation. These conditions are often not compatible with the delicate nature of a growing peptide chain and the various acid- or base-labile side-chain protecting groups employed in modern SPPS. The stability of the methoxycarbonyl urethane is comparable to that of the peptide bond itself, making selective deprotection without compromising the integrity of the peptide backbone a significant challenge.[4] This lack of orthogonality is the primary reason why simple alkyl carbamates like the methoxycarbonyl group are not widely used in contemporary peptide synthesis.

Fmoc-L-allothreonine: The Cornerstone of Modern Orthogonal Strategy

The Fmoc group, in contrast, is a sophisticated, base-labile protecting group that forms the foundation of one of the two dominant strategies in SPPS.[9][10] Its cleavage proceeds via a β-elimination mechanism under mild basic conditions, most commonly using a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[5] This deprotection is highly selective and does not affect the acid-labile protecting groups typically used for the side chains of amino acids (e.g., Boc, tBu, Trt). This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the stepwise elongation of the peptide chain with high fidelity.[6][7]

Experimental Protocols and Workflows

The practical application of these two protected amino acids in a synthesis campaign would follow dramatically different paths. The Fmoc-based approach is well-established and highly optimized, while a hypothetical Moc-based SPPS would be fraught with challenges.

Standard Fmoc-SPPS Cycle for Fmoc-L-allothreonine

The following is a generalized protocol for the incorporation of Fmoc-L-allothreonine into a peptide chain using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-L-allothreonine

  • Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with the N-terminal Fmoc group removed

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Activation solution: Coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (e.g., DIPEA, 2 equivalents to the amino acid). Allow to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Hypothetical (Methoxycarbonyl)-L-allothreonine SPPS: A Protocol Beset by Challenges

A standard SPPS protocol for (Methoxycarbonyl)-L-allothreonine is not established due to the aforementioned chemical incompatibility. A hypothetical deprotection step would require harsh conditions that would likely lead to significant degradation of the peptide and cleavage from the resin. For instance, a saponification-based deprotection would cleave the ester linkage to the resin, and strong acid hydrolysis would remove most side-chain protecting groups and potentially hydrolyze peptide bonds.

Visualization of Key Chemical Structures and Processes

To further clarify the distinctions, the following diagrams illustrate the chemical structures of the protecting groups and the cyclical workflow of Fmoc-based SPPS.

Fmoc_SPPS_Workflow Resin Resin with free amine Coupling Couple Fmoc-L-allothreonine (HBTU, DIPEA, DMF) Resin->Coupling 1. Washing1 Wash (DMF, DCM) Coupling->Washing1 2. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Deprotection 3. Washing2 Wash (DMF) Deprotection->Washing2 4. NextCycle Ready for next coupling cycle Washing2->NextCycle 5. NextCycle->Coupling Repeat

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Potential Side Reactions: A Practical Consideration

While Fmoc chemistry is highly efficient, it is not without potential pitfalls. Researchers should be aware of common side reactions to ensure the synthesis of high-purity peptides.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline or glycine is the second amino acid, leading to the cleavage of the dipeptide from the resin. [9]* Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form a five-membered succinimide ring, which can lead to epimerization and the formation of piperidide adducts. [11]* Dibenzofulvene (DBF) Adduct Formation: Incomplete removal of the dibenzofulvene byproduct of Fmoc deprotection can lead to its reaction with the newly liberated N-terminal amine, resulting in a +178 Da modification. [11] For the hypothetical use of (Methoxycarbonyl)-L-allothreonine, the primary "side reaction" would be the non-selective nature of its deprotection, leading to a complex mixture of truncated and modified peptides.

Conclusion: An Unequivocal Choice for Modern Peptide Synthesis

The comparison between (Methoxycarbonyl)-L-allothreonine and Fmoc-L-allothreonine is a clear illustration of the evolution of protecting group chemistry in the service of peptide science. While the methoxycarbonyl group represents a historically simple approach to amine protection, its lack of orthogonal cleavage conditions renders it largely incompatible with the demands of modern solid-phase peptide synthesis.

Fmoc-L-allothreonine, on the other hand, is a highly refined and indispensable tool for the synthesis of complex peptides. Its base-lability, coupled with the acid-lability of common side-chain protecting groups, provides the necessary orthogonality for the stepwise and controlled assembly of peptide chains with high fidelity. [6][7]For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice is unequivocal: the Fmoc strategy, and by extension Fmoc-L-allothreonine, offers a robust, versatile, and well-characterized platform for achieving their synthetic goals.

References

  • Fischer, E. (1903). Untersuchungen über Aminosäuren, Polypeptide und Proteine. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982-3047.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Amblard, M., Avit, G., Bedos, P., Bergé, G., Bernardi, A., Giraud, M., ... & Martinez, J. (2006). The Fmoc-solid phase synthesis of C-terminal peptide amides. Journal of peptide science, 12(8), 493-500.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Peptide Chemistry. Peptide Side Reactions. Retrieved from [Link]

  • PubMed. Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Stereochemical Validation of (Methoxycarbonyl)-L-allothreonine

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of chemical synthesis and a regulatory necessity. The spatial arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of chemical synthesis and a regulatory necessity. The spatial arrangement of atoms dictates biological activity, with stereoisomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of (Methoxycarbonyl)-L-allothreonine, a non-proteinogenic amino acid derivative. We will delve into the causality behind experimental choices and provide field-proven insights into the application of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

The Stereochemical Challenge of (Methoxycarbonyl)-L-allothreonine

(Methoxycarbonyl)-L-allothreonine possesses two chiral centers at the α and β carbons. The "L" designation refers to the S configuration at the α-carbon, while "allothreonine" specifies a syn relative stereochemistry between the Cα-H and Cβ-H, corresponding to an (2S, 3S) absolute configuration. The primary stereochemical impurities that may arise during synthesis are its diastereomer, (Methoxycarbonyl)-L-threonine (2S, 3R), and its enantiomer, (Methoxycarbonyl)-D-allothreonine (2R, 3R).

Comparative Analysis of Analytical Methodologies

A multi-faceted approach is often the most robust strategy for stereochemical validation. The choice of technique depends on the specific question being asked (relative vs. absolute configuration), the amount of sample available, and the required level of certainty.

Technique Principle Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline latticeUnambiguous 3D molecular structure, including absolute configuration (with anomalous dispersion)The "gold standard" for absolute stereochemistry[1]. Provides definitive proof of both relative and absolute configuration.Requires a single, high-quality crystal, which can be difficult to obtain. Not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nucleiDetailed information on molecular connectivity and relative stereochemistry through through-space interactions (NOE/ROE)Non-destructive. Provides a wealth of structural information in solution. Can be used to determine diastereomeric ratios.Does not directly provide absolute configuration. May require 2D experiments and careful interpretation.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers/diastereomers with a chiral stationary phaseSeparation and quantification of stereoisomers. Can determine enantiomeric and diastereomeric purity.High sensitivity and accuracy for quantification. Well-established and widely available. Can be used for preparative separation.Does not provide structural information beyond retention time. Requires method development to achieve optimal separation.

In-Depth Methodologies and Experimental Protocols

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration[2]. The technique relies on the diffraction of X-rays by a single crystal of the compound. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized[1].

  • Crystal Growth:

    • Dissolve (Methoxycarbonyl)-L-allothreonine in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to solve the crystal structure.

    • During the refinement process, the Flack parameter is calculated, which provides a measure of the absolute configuration of the crystal structure[1]. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

Logical Workflow for X-ray Crystallography

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination Dissolution Dissolution Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation or Vapor Diffusion/Cooling Crystal_Mounting Crystal_Mounting Slow_Evaporation->Crystal_Mounting Diffraction_Measurement Diffraction_Measurement Crystal_Mounting->Diffraction_Measurement Data_Processing Data_Processing Diffraction_Measurement->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Absolute_Configuration Absolute_Configuration Structure_Refinement->Absolute_Configuration cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Interpretation Column_Selection Column_Selection Mobile_Phase_Optimization Mobile_Phase_Optimization Column_Selection->Mobile_Phase_Optimization Sample_Preparation Sample_Preparation Mobile_Phase_Optimization->Sample_Preparation Injection Injection Sample_Preparation->Injection Detection Detection Injection->Detection Peak_Integration Peak_Integration Detection->Peak_Integration Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation

Sources

Validation

Analytical methods to differentiate L-allothreonine from L-threonine

Title: Analytical Differentiation of L-Threonine and L-Allothreonine: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary L-Threonine ((2S, 3R)-2-amino-3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Differentiation of L-Threonine and L-Allothreonine: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Threonine ((2S, 3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S, 3S)-2-amino-3-hydroxybutanoic acid) are diastereomers. While enantiomers possess identical physical properties in achiral environments, diastereomers exhibit distinct physicochemical characteristics. However, due to their structural similarity—differing only by the inversion of a single stereocenter at the β -carbon—differentiating them in complex matrices or confirming their absolute configuration requires highly specific analytical methodologies.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. It details the mechanistic causality behind each method to ensure robust, self-validating experimental designs.

Analytical Strategy & Decision Matrix

Selecting the appropriate analytical method depends on the primary objective: absolute structural elucidation versus high-throughput trace quantification.

AnalyticalWorkflow Start Sample containing L-Thr / L-alloThr Decision Primary Analytical Goal? Start->Decision Goal1 Absolute Structural Confirmation Decision->Goal1 Structure Goal2 High-Throughput Quantification Decision->Goal2 Trace/Quant Method1 NMR Spectroscopy (Oxazolidone Derivatization) Goal1->Method1 Method2 HPLC-UV/MS (Marfey's Derivatization) Goal2->Method2 Method3 GC-MS (Chirasil-Val Column) Goal2->Method3

Decision matrix for selecting the optimal analytical method for L-Thr and L-alloThr differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: In free aqueous solution, the rapid rotation around the Cα−Cβ bond of threonine averages the scalar coupling constants ( 3JHα−Hβ​ ), making it difficult to definitively assign the threo or erythro configuration without reference standards. To create a self-validating system , the conformational freedom must be restricted.

By reacting the amino and hydroxyl groups with carbonyldiimidazole (CDI) to form a rigid 5-membered oxazolidone ring, the dihedral angle between the α and β protons is locked. According to the Karplus equation, the cis-protons in the L-allothreonine (erythro) derivative exhibit a dihedral angle near 0°, yielding a large coupling constant (~8.5 Hz). Conversely, the trans-protons in the L-threonine (threo) derivative sit at a dihedral angle near 120°, yielding a significantly smaller coupling constant (~4.8 Hz)[1]. This dramatic difference allows for unambiguous assignment without needing a pure reference standard.

Protocol: Oxazolidone Derivatization for 1H-NMR

  • Reagent Preparation : Dissolve 10 mg of the amino acid sample in 1 mL of 0.5 M aqueous K2​CO3​ .

  • Derivatization : Add 1.5 equivalents of Carbonyldiimidazole (CDI) dissolved in 0.5 mL of tetrahydrofuran (THF).

  • Incubation : Stir the biphasic mixture at room temperature for 4 hours.

  • Extraction : Acidify the aqueous layer to pH 2 using 1 M HCl, then extract three times with ethyl acetate.

  • Drying : Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate the solvent under reduced pressure.

  • Acquisition : Dissolve the resulting oxazolidone derivative in DMSO- d6​ and acquire the 1H-NMR spectrum at 400 MHz or higher.

Data Comparison: 1H-NMR Parameters (DMSO- d6​ )

CompoundConfigurationOxazolidone 3JHα−Hβ​ (Hz) α -CH Shift (ppm) β -CH Shift (ppm)
L-Threonine threo (2S, 3R)4.8 ± 0.2~4.1~4.8
L-Allothreonine erythro (2S, 3S)8.5 ± 0.2~4.3~4.6

High-Performance Liquid Chromatography (HPLC-UV/MS)

Causality & Mechanism: Because aliphatic amino acids lack a strong chromophore, direct UV detection is insensitive. Furthermore, while diastereomers can theoretically be separated on reverse-phase C18 columns, their similar polarities often lead to co-elution. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solves both issues[2].

The reaction with the primary amine introduces a strongly UV-absorbing dinitrophenyl moiety. More importantly, FDAA is chiral. The addition of this bulky chiral group exacerbates the steric differences between the β -methyl groups of L-threonine and L-allothreonine, inducing distinct hydrophobic interactions with the stationary phase and ensuring baseline resolution.

Protocol: Marfey's Derivatization for LC-MS

  • Sample Preparation : Prepare a 1 mg/mL solution of the amino acid in water.

  • Reagent Addition : To 50 µL of the sample, add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Alkalinization : Add 20 µL of 1 M NaHCO3​ to deprotonate the amine, facilitating nucleophilic aromatic substitution.

  • Incubation : Heat the mixture at 40 °C for 1 hour in a thermoshaker.

  • Quenching : Stop the reaction by adding 20 µL of 1 M HCl.

  • Dilution & Injection : Dilute with 810 µL of mobile phase (e.g., 50% Acetonitrile/50% Water with 0.1% Formic Acid) and inject 5 µL into the LC-MS system (C18 column).

Data Comparison: LC-MS with Marfey's Reagent

CompoundDerivatizationRetention Time (min)*Primary MS/MS Fragment (m/z)
L-Threonine L-FDAA6.17[M-H]- 371 252
L-Allothreonine L-FDAA6.85[M-H]- 371 252

*Note: Exact retention times depend on the specific gradient and column dimensions used, but L-threonine consistently elutes earlier than L-allothreonine due to reduced steric shielding of the polar hydroxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Mechanism: Standard untargeted metabolomics workflows often utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate amino acids for GC-MS. However, this approach is fundamentally limited for these specific diastereomers. The trimethylsilyl (TMS) derivatives of L-threonine and L-allothreonine exhibit nearly identical mass spectral fragmentation patterns and highly similar retention times on standard non-polar columns (e.g., DB-5), leading to indistinguishable peaks[3].

To achieve differentiation via GC, one must use a chiral stationary phase (e.g., Chirasil-Val) combined with acylation (e.g., isobutyl chloroformate)[4]. The chiral stationary phase interacts differently with the spatial arrangements of the diastereomers, enabling separation.

Protocol: Isobutyl Chloroformate Derivatization for Chiral GC

  • N-Protection : To 100 µL of aqueous sample, add 100 µL of 1 M sodium carbonate. Add 50 µL of isobutyl chloroformate and vortex vigorously for 30 seconds[4].

  • Extraction : Extract the N-protected amino acid with 200 µL of hexane. Discard the organic layer (removes impurities).

  • Esterification : Acidify the aqueous phase, extract with diethyl ether, dry, and treat with diazomethane or acidic alcohol to esterify the carboxylic acid.

  • Analysis : Inject onto a GC equipped with a Chirasil-Val column and an FID or MS detector.

Conclusion

For absolute structural confirmation , NMR spectroscopy following oxazolidone derivatization is the gold standard, as the coupling constants provide an intrinsic, self-validating proof of stereochemistry. For high-sensitivity quantification in biological matrices, LC-MS utilizing Marfey's reagent offers the best combination of chromatographic resolution and mass accuracy. Standard GC-MS should be avoided for differentiating these isomers unless specialized chiral columns are employed.

References

  • Title: Preparation of D-Isothreonine (Bulletin of the Chemical Society of Japan) Source: Oxford Academic URL: [Link]

  • Title: Unprecedented Antimicrobial and Cytotoxic Polyketides from Cultures of Diaporthe africana sp. nov. Source: MDPI URL: [Link]

  • Title: Untargeted Metabolomics Insights into Newborns with Congenital Zika Infection Source: PubMed Central (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Deprotection Kinetics of Common N-Protecting Groups

For researchers, scientists, and professionals in drug development, the selection and removal of nitrogen-protecting groups are pivotal steps that dictate the efficiency and success of complex synthetic campaigns. The ki...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection and removal of nitrogen-protecting groups are pivotal steps that dictate the efficiency and success of complex synthetic campaigns. The kinetics of deprotection, in particular, offer a quantitative lens through which we can optimize reaction conditions, minimize side-product formation, and enhance overall yield. This guide provides an in-depth comparative study of the deprotection kinetics for three of the most ubiquitous N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By understanding the underlying mechanisms and quantitative differences in their cleavage rates, chemists can make more informed and strategic decisions in their synthetic designs.

The principle of orthogonal protection is central to modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others.[1][2] This strategy is indispensable in the multistep synthesis of complex molecules like peptides and oligonucleotides.[1] The choice of protecting groups and the precise conditions for their removal are therefore critical for a successful synthetic outcome.[3]

The Acid-Labile Boc Group: A Tale of Two Kinetic Orders

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions.[4][5] However, the kinetics of its deprotection are highly dependent on the nature and concentration of the acid employed.

Deprotection Mechanism of the Boc Group

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[4][6]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Intermediate [R-NH-COOH] + (CH3)3C+ Protonated_Boc->Intermediate Fragmentation Amine R-NH2 + CO2 Intermediate->Amine Decarboxylation tButyl_Products Isobutylene / t-Butyl Adducts Intermediate->tButyl_Products Side Reactions

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Deprotection Kinetics of the Boc Group

Intriguingly, the kinetics of Boc deprotection do not follow a simple first-order dependence on acid concentration for all acids. Studies have shown that with strong acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and methanesulfonic acid (MSA), the reaction rate exhibits a second-order dependence on the acid concentration.[7][8] This suggests a more complex mechanism involving a second proton in the rate-determining step.[7]

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid and displays a different kinetic profile, which can be inversely dependent on the trifluoroacetate concentration.[7][8] This highlights the critical role of the acid and its conjugate base in the deprotection mechanism.

Table 1: Comparative Deprotection Data for the N-Boc Group

Deprotection Reagent/ConditionsSubstrate TypeTypical Reaction TimeKinetic OrderKey Considerations
TFA (20-50%) in DCMGeneral amines30 min - 3 h[6]ComplexWidely used, but TFA is corrosive.[6]
4M HCl in DioxaneGeneral amines30 min - 2 hSecond-order[7]Often provides cleaner reactions.[6]
H2SO4 or MSA in Toluene/IPATosylateVariableSecond-order[7]Strong acids, require careful control.
Thermal (150-240 °C) in TFEAryl and Alkyl amines20 - 60 min[9]First-order (concerted)[10]Acid-free; selectivity possible based on substrate.[9]
Oxalyl Chloride in MethanolDiverse amines1 - 4 h[11]Not reportedMild conditions, tolerates acid-labile groups.[11]
Experimental Protocol: Monitoring Boc Deprotection by ¹H NMR

This protocol provides a method for determining the deprotection kinetics of a Boc-protected amine using ¹H NMR spectroscopy.

  • Preparation: Prepare a stock solution of the Boc-protected amine of known concentration in a suitable deuterated solvent (e.g., CDCl3 or MeOD). Also, prepare a stock solution of the deprotecting acid (e.g., TFA or HCl in dioxane) of known concentration.

  • Reaction Initiation: In an NMR tube, combine a known volume of the substrate stock solution with a known volume of the acid stock solution at a controlled temperature.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Data Analysis: Integrate the signal corresponding to the tert-butyl protons of the Boc group (~1.4 ppm) and a characteristic signal of the product amine. Calculate the percentage of deprotection at each time point. Plot the concentration of the Boc-protected amine versus time to determine the reaction rate and order.[11][12]

Boc_NMR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Mix Mix Substrate and Acid in NMR Tube Prep_Substrate->Mix Prep_Acid Prepare Acid Stock Solution Prep_Acid->Mix Acquire_NMR Acquire 1H NMR Spectra at Time Intervals Mix->Acquire_NMR Integrate Integrate Boc and Product Signals Acquire_NMR->Integrate Calculate Calculate % Deprotection Integrate->Calculate Plot Plot Concentration vs. Time Calculate->Plot

Caption: Workflow for monitoring Boc deprotection by ¹H NMR.

The Versatile Cbz Group: Cleavage by Hydrogenolysis and More

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, renowned for its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups in many instances.[5][13] Its removal is most commonly achieved by catalytic hydrogenolysis.[14]

Deprotection Mechanism of the Cbz Group

The hydrogenolysis of the Cbz group involves the cleavage of the benzylic C-O bond by a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[14] This process generates toluene and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[13]

Cbz_Deprotection Cbz_Amine R-NH-Cbz Adsorption Adsorption onto Catalyst Surface Cbz_Amine->Adsorption H2, Pd/C Cleavage Hydrogenolytic Cleavage Adsorption->Cleavage Products R-NH2 + CO2 + Toluene Cleavage->Products

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Deprotection Kinetics of the Cbz Group

While catalytic hydrogenolysis is highly effective, the kinetics can be influenced by several factors, including the catalyst activity, hydrogen pressure, solvent, and the presence of catalyst poisons. Quantitative kinetic data in the literature is less standardized compared to Boc and Fmoc deprotection. However, alternative methods provide a range of reaction rates. For instance, using sodium borohydride (NaBH4) with Pd/C can lead to very rapid deprotection, often within minutes.

Table 2: Comparative Deprotection Data for the N-Cbz Group

Deprotection Reagent/ConditionsSubstrate TypeTypical Reaction TimeKey Considerations
H₂, 10% Pd/C in MeOHGeneral amines1 - 12 hMost common method; incompatible with reducible groups.[14]
NaBH₄, 10% Pd/C in MeOHGeneral amines3 - 10 minRapid; in situ hydrogen generation.
Ammonium Formate, 10% Pd/C in MeOHGeneral amines10 - 60 minTransfer hydrogenolysis; avoids H₂ gas.
HBr in Acetic AcidGeneral amines1 - 4 hHarsh acidic conditions; useful when hydrogenolysis is not feasible.[15]
AlCl₃ in HFIPGeneral amines2 - 16 h[16]Mild Lewis acid conditions; good functional group tolerance.[16]
Experimental Protocol: Monitoring Cbz Deprotection by HPLC

This protocol outlines a method for tracking the kinetics of Cbz deprotection using High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup: In a reaction vessel, dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol). Add the catalyst (e.g., 10% Pd/C) and then the hydrogen source (e.g., introduce H₂ gas via a balloon or add a transfer hydrogenation reagent).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by filtering out the catalyst and diluting with a solvent that stops the reaction).

  • HPLC Analysis: Inject the quenched aliquot onto a suitable HPLC column (e.g., C18). Use a mobile phase gradient that effectively separates the starting material, product, and any byproducts.

  • Data Analysis: Monitor the elution profile using a UV detector at a wavelength where both the starting material and product absorb. Integrate the peak areas of the Cbz-protected amine and the free amine product. Calculate the percentage of conversion at each time point and plot the data to determine the reaction kinetics.[17]

The Base-Labile Fmoc Group: A Rapid Elimination

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[5][18]

Deprotection Mechanism of the Fmoc Group

The deprotection of the Fmoc group proceeds via a base-mediated β-elimination (E1cB) mechanism.[19] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system and subsequently undergoes elimination to release the highly reactive dibenzofulvene (DBF) and the unstable carbamic acid of the amine, which rapidly decarboxylates.[18][19] The excess amine in the deprotection solution then traps the DBF to form a stable adduct.[19]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Proton_Abstraction Proton Abstraction Fmoc_Amine->Proton_Abstraction Base Carbanion Fluorenyl Carbanion Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Products R-NH2 + CO2 + DBF-Base Adduct Elimination->Products

Caption: Base-mediated deprotection of an Fmoc-protected amine.

Deprotection Kinetics of the Fmoc Group

The deprotection of the Fmoc group is generally very rapid. The kinetics are often reported in terms of half-life (t₁/₂), which is the time required for 50% of the Fmoc group to be cleaved.

Table 3: Comparative Deprotection Data for the N-Fmoc Group

Deprotection ReagentConcentration in DMFHalf-life (t₁/₂)Typical Reaction TimeKey Considerations
Piperidine20%~6 seconds[19][20]2 x 10-20 min[21]Standard reagent; regulated in some regions.[19]
Piperazine5%~30 seconds[19]Slower than piperidine.[19]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%Very rapid< 1 minStrong, non-nucleophilic base; requires a scavenger for DBF.[19][22]
4-Methylpiperidine20%Similar to piperidine[23]Similar to piperidineAn alternative to piperidine.[23]
Morpholine50%~1 minute[19]Milder base, used for sensitive substrates.[22]
Experimental Protocol: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The formation of the dibenzofulvene-base adduct, which has a strong UV absorbance, provides a convenient method for monitoring the progress of Fmoc deprotection in real-time.[24][25]

  • Preparation: Prepare a solution of the deprotection reagent (e.g., 20% piperidine in DMF).

  • Reaction Initiation: In a reaction vessel containing the Fmoc-protected substrate (e.g., on solid-phase resin), add the deprotection solution.

  • Sampling and Measurement: At regular time intervals, take an aliquot of the supernatant. Dilute the aliquot with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer. Measure the absorbance of the diluted solution at the λmax of the DBF-base adduct (typically around 301 nm for the piperidine adduct).[24]

  • Data Analysis: The absorbance is directly proportional to the concentration of the released Fmoc group. Plot the absorbance versus time. The reaction is considered complete when the absorbance reaches a plateau. The half-life can be determined from this plot.[24]

Conclusion: A Strategic Approach to Deprotection

The choice of an N-protecting group is a strategic decision with far-reaching implications for the success of a synthetic route. A thorough understanding of the deprotection kinetics of Boc, Cbz, and Fmoc groups empowers chemists to design more robust and efficient syntheses. The acid-labile Boc group offers a range of deprotection rates depending on the acid system, while the Cbz group provides stability under both acidic and basic conditions, with its removal typically achieved through hydrogenolysis. The base-labile Fmoc group allows for rapid and mild deprotection, making it ideal for automated peptide synthesis. By leveraging the quantitative data and experimental protocols presented in this guide, researchers can navigate the complexities of N-protection and deprotection with greater confidence and control.

References

  • Wegner, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 69-77.
  • Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 847-863.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184-1194.
  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(3), 1577-1587.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • mengerjakan, T., et al. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 25(10), 1363-1367.
  • Kumar, K. S., et al. (2014). A rapid and efficient Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 4(83), 44053-44056.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Spitzbarth, B., & Eelkema, R. (2022). Rate constants for the Fmoc-deprotection of Fmoc-aniline with varying bases and solvents, determined via 1 H-NMR. ResearchGate. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2023).
  • Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. SciSpace. Retrieved from [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Retrieved from [Link]

  • Fields, G. B. (1997). 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Steiner, A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • MacMillan, D., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 14(41), 11357-11364.
  • Asante, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-28.
  • Wróblewska, J., et al. (2020). Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2018).
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Arkinstall, M., et al. (2016). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. ResearchGate. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
  • Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 123-139.
  • Najera, C. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Yusuf, M., et al. (2022). Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 22(16), 2115-2126.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protective Groups in Synthetic Organic Chemistry.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4881-4896.
  • Magritek. (n.d.). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Retrieved from [Link]

  • Wang, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 154-157.

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Validation

Purity Assessment of Synthetic Peptides Containing (Methoxycarbonyl)-L-allothreonine: A Comparative Guide to Advanced Analytical Workflows

Introduction The incorporation of non-canonical amino acids, such as (Methoxycarbonyl)-L-allothreonine, into synthetic peptides offers unique structural rigidity and tailored pharmacokinetic properties. The methoxycarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-canonical amino acids, such as (Methoxycarbonyl)-L-allothreonine, into synthetic peptides offers unique structural rigidity and tailored pharmacokinetic properties. The methoxycarbonyl moiety serves as a robust N-protecting group or a specialized side-chain modifier (1)[1]. However, analyzing the purity of these complex peptides presents a dual analytical challenge.

First, the L-allothreonine core possesses two chiral centers (2S, 3S), making it highly susceptible to base-catalyzed epimerization during Solid-Phase Peptide Synthesis (SPPS). Second, the methoxycarbonyl group can undergo premature hydrolysis or transesterification under harsh cleavage conditions. Standard analytical techniques often fail to capture these subtle structural variations, necessitating advanced, multi-dimensional workflows.

Mechanistic Challenges: Epimerization and Modification Loss

During the coupling cycles of SPPS, the activation of the carboxyl group on (Methoxycarbonyl)-L-allothreonine (e.g., via HBTU/DIPEA) significantly increases the acidity of the Cα proton. The basic environment promotes the abstraction of this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the native (2S, 3S) L-allothreonine residue into a (2R, 3S) D-threonine diastereomer.

Because these epimers possess identical molecular weights and nearly identical hydrophobic surface areas, they routinely co-elute on standard C18 reversed-phase columns. Furthermore, identifying the loss of the methoxycarbonyl group (a mass shift of -58 Da) requires high-resolution mass spectrometry (HRMS) (2)[2], which standard UV-based methods cannot provide.

Epimerization A L-allothreonine Peptide (2S, 3S) B Base (e.g., DIPEA) Proton Abstraction at Cα A->B C Planar Enolate Intermediate (Loss of Cα Chirality) B->C D Reprotonation (Stereorandom) C->D E D-threonine Peptide (2R, 3S) - Diastereomer D->E Inversion F L-allothreonine Peptide (2S, 3S) - Retained D->F Retention

Base-catalyzed Cα epimerization pathway of L-allothreonine during peptide synthesis.

Comparative Analysis of Analytical Platforms

To establish a self-validating purity assessment, researchers must select an analytical platform capable of resolving both stereochemical impurities and mass variants. Below is an objective comparison of the three primary methodologies used in modern peptide characterization.

Analytical PlatformEpimer Resolution (Rs)Methoxycarbonyl Loss LODSequence ConfirmationAnalysis TimeRelative Cost
Standard RP-HPLC-UV Rs < 0.5 (Co-elution)~1-5% (Requires standards)None (UV only)15-30 min$
UPLC-HRMS/MS Rs < 0.5 (Isobaric)< 0.1% (Δm/z = -58 Da)Excellent (MS/MS)20-40 min $
2D-LC (Chiral x RP-MS) Rs > 1.5 (Baseline)< 0.1% (Δm/z = -58 Da)Excellent (MS/MS)60-90 min
Why 2D-LC-MS/MS is the Gold Standard

While UPLC-HRMS/MS is indispensable for detecting sequence variants and protecting group losses, it cannot resolve isobaric epimers without chromatographic separation. Conversely, Chiral LC excels at separating diastereomers (3)[3] but uses mobile phases that are often incompatible with direct MS infusion (e.g., high salt or non-volatile buffers).

The Two-Dimensional Liquid Chromatography (2D-LC) approach bridges this gap. By utilizing a heart-cutting valve, the unresolved peak from a primary Chiral LC separation is transferred to a secondary RP-UPLC column. This second dimension desalts the sample and focuses the analyte band before it enters the Q-TOF mass spectrometer, creating a comprehensive, self-validating dataset.

Workflow S Synthetic Peptide Sample C 1D: Chiral LC (Stereoisomer Separation) S->C V Heart-Cutting Valve C->V Target Peak R 2D: RP-UPLC (Desalting & Retention) V->R M HRMS/MS (Q-TOF) (Mass & Sequence) R->M D Purity & Impurity Profile M->D

2D-LC-MS/MS workflow for resolving epimers and confirming methoxycarbonyl stability.

Experimental Protocol: 2D-LC-MS/MS Workflow for Epimer Resolution

The following step-by-step methodology details the causality behind each procedural choice to ensure a robust, self-validating purity assessment.

Phase 1: Sample Preparation & System Suitability
  • Reconstitution: Dissolve the synthetic peptide in a mild aqueous buffer (10 mM ammonium acetate, pH 6.5).

    • Causality: Highly basic or acidic diluents can induce artificial epimerization or degrade the methoxycarbonyl group during storage prior to injection.

  • Spike-In Validation: Prepare a system suitability sample by spiking the analyte with a synthesized D-threonine epimer standard (1% w/w).

    • Causality: This creates a self-validating system; the appearance of a baseline-resolved split peak in the first dimension confirms the method's resolving power in real-time.

Phase 2: First-Dimension (1D) Chiral Chromatography
  • Column Selection: Equip the system with a Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 × 4.6 mm, 5 µm).

    • Causality: The macrocyclic glycopeptide phase provides distinct steric hindrance and hydrogen-bonding cavities, effectively differentiating the spatial arrangement of the (2S, 3S) L-allo from the (2R, 3S) D-threo configuration.

  • Elution: Run an isocratic mobile phase of Methanol/Water (60:40 v/v) at 0.8 mL/min.

Phase 3: Heart-Cutting & Second-Dimension (2D) RP-UPLC
  • Valve Switching: Program the 2-position, 6-port switching valve to capture the target eluate fraction from the 1D column into a 100 µL sample loop.

  • Transfer: Flush the loop contents onto a C18 UPLC column (1.7 µm, 50 × 2.1 mm).

    • Causality: The C18 column traps the peptide, washing away any incompatible chiral mobile phase components (desalting), and compresses the chromatographic band for optimal MS ionization.

Phase 4: High-Resolution Mass Spectrometry (HRMS)
  • Detection: Analyze the eluate using a Q-TOF mass spectrometer in positive ESI mode.

  • Data Processing: Monitor the extracted ion chromatogram (XIC) for the intact peptide [M+H]+ and specifically screen for a mass shift of Δm/z = -58.005 Da.

    • Causality: This confirms whether the methoxycarbonyl group remained intact during synthesis and analysis, validating the structural integrity of the final product.

References

  • [1] Irie, H., et al. "VALIDITY OF METHOXYCARBONYL AS AN N-PROTECTING GROUP IN PEPTIDE SYNTHESIS: NEW SYNTHESIS OF MSH-RELEASE INHIBITING FACTOR." Chemistry Letters | Oxford Academic. 1

  • [3] Bloudoff, K., et al. "Chirality of Peptide Bond-Forming Condensation Domains in Nonribosomal Peptide Synthetases: The C5 Domain of Tyrocidine Synthetase Is a DCL Catalyst." Biochemistry - ACS Publications. 3

  • [2] Li, Y., et al. "A Robust Purity Method for Biotherapeutics Using New Peak Detection in an LC–MS-Based Multi-Attribute Method." Journal of the American Society for Mass Spectrometry - ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Methoxycarbonyl)-L-allothreonine

Essential Safety and Handling Guide for (Methoxycarbonyl)-L-allothreonine A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As laboratory profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (Methoxycarbonyl)-L-allothreonine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling novel or less-common reagents such as (Methoxycarbonyl)-L-allothreonine, a methodical and informed approach to personal protection is non-negotiable. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes established safety protocols for structurally similar amino acid derivatives and general best practices for chemical handling in a research environment. This ensures a robust framework for minimizing risk and fostering a culture of safety.

The core principle underpinning these procedures is the minimization of exposure through all potential routes: inhalation, dermal contact, and ingestion.[1] By implementing a multi-layered safety strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols, we can handle (Methoxycarbonyl)-L-allothreonine with the confidence that both personnel and experimental integrity are protected.

Foundational Safety: Engineering Controls and Personal Practices

Before any handling of (Methoxycarbonyl)-L-allothreonine, the laboratory environment itself must be prepared to mitigate exposure.

  • Ventilation is Key: All manipulations of solid (Methoxycarbonyl)-L-allothreonine, including weighing and transferring, should be conducted within a certified chemical fume hood.[2] This primary engineering control is crucial for preventing the inhalation of any fine particulates. The fume hood should have its performance verified regularly, and operations should be conducted with the sash at the lowest practical height.[3]

  • Designated Work Area: A specific area within the lab should be designated for handling this compound. This space should be kept clean, uncluttered, and clearly labeled.[3]

  • Personal Hygiene: Strict personal hygiene practices are a critical barrier to accidental ingestion. Never eat, drink, smoke, or apply cosmetics in the laboratory.[3][4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6][7]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE provide the most direct barrier between the researcher and the chemical.[8] The following table outlines the recommended PPE for handling (Methoxycarbonyl)-L-allothreonine.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsEssential for protecting against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[7][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum for incidental contact.[9] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or when submersion is possible, consider thicker, more resistant gloves and consult a glove compatibility chart.[3][9]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[7][8]
Respiratory Protection Respirator (if necessary)In situations where dust generation is unavoidable and engineering controls are insufficient, a P95 or N95-rated respirator may be necessary.[7] However, the primary focus should always be on minimizing dust through careful handling and the use of engineering controls.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial for ensuring safety and reproducibility.

Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, is readily available and in good condition.

  • Prepare the Work Area: Designate and prepare a clean workspace within a chemical fume hood.

  • Don PPE: Put on your laboratory coat, followed by safety goggles. Finally, don your nitrile gloves, ensuring they fit properly.[7]

Handling the Compound:

  • Weighing: Carefully weigh the desired amount of (Methoxycarbonyl)-L-allothreonine on weighing paper or in a suitable container within the fume hood to minimize the potential for generating dust.[2]

  • Transferring: When transferring the solid, use a spatula or other appropriate tool to avoid spillage. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Container Management: Keep the container of (Methoxycarbonyl)-L-allothreonine tightly closed when not in use.[2][5][7]

Post-Handling and Cleanup:

  • Decontaminate: Clean the work area thoroughly with an appropriate solvent and wipe it down.

  • Doff PPE: Remove gloves first, using a technique that avoids contact with the outer surface.[10] Then, remove your lab coat and safety goggles.

  • Hand Washing: Immediately wash your hands with soap and water.[5][6][7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with (Methoxycarbonyl)-L-allothreonine, including used gloves, weighing paper, and pipette tips, must be segregated from general laboratory waste.[2]

  • Hazardous Waste Collection: Collect all contaminated solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[7]

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[5] Never dispose of chemical waste down the drain.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of (Methoxycarbonyl)-L-allothreonine.

Safe Handling Workflow: (Methoxycarbonyl)-L-allothreonine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_review Review Safety Guide prep_ppe Don PPE prep_review->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer post_clean Clean Workspace handle_transfer->post_clean disp_segregate Segregate Waste handle_transfer->disp_segregate post_doff Doff PPE post_clean->post_doff post_wash Wash Hands post_doff->post_wash disp_dispose Dispose via EHS disp_segregate->disp_dispose

Caption: Workflow for safe handling of (Methoxycarbonyl)-L-allothreonine.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety Data Sheet for Fmoc-allo-Thr(tBu)-OH.
  • Reagents, LC, OPA Reagent Kit for Amino Acid Analysis with Li or Na Type Column - Shimadzu Scientific Instruments.
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile - Benchchem.
  • Preparing & Handling Chemical Solutions | The Science Blog.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • SAFETY DATA SHEET.
  • Chemical Reagents: The key to accurate and safe experiments in the laboratory.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.

Sources

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